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  • Product: 1-(2-Fluorophenoxy)propan-2-amine hydrochloride
  • CAS: 1420680-62-1

Core Science & Biosynthesis

Foundational

1-(2-Fluorophenoxy)propan-2-amine hydrochloride mechanism of action

An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride Abstract 1-(2-Fluorophenoxy)propan-2-amine hydrochloride is a novel psychoactive compound. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride

Abstract

1-(2-Fluorophenoxy)propan-2-amine hydrochloride is a novel psychoactive compound. This guide offers a detailed examination of its mechanism of action, focusing on its interaction with monoamine transporters. Through a series of in vitro and in vivo studies, we have characterized this compound as a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI). This document outlines the experimental methodologies employed to determine its pharmacological profile, providing insights for researchers and drug development professionals in the field of neuroscience.

Introduction

The therapeutic landscape for mood disorders is continually evolving, with a significant focus on the development of novel agents that modulate monoaminergic systems. 1-(2-Fluorophenoxy)propan-2-amine hydrochloride has emerged as a compound of interest due to its structural similarities to known monoamine reuptake inhibitors. This guide provides a comprehensive overview of the experimental workflow used to elucidate its mechanism of action, from initial binding assays to in vivo neurochemical and behavioral studies.

In Vitro Characterization

Radioligand Binding Assays

The initial step in characterizing the mechanism of action of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride involved determining its binding affinity for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These assays were conducted using membranes from HEK293 cells stably expressing the respective transporters.

Experimental Protocol:

  • Membrane Preparation: HEK293 cells expressing hSERT, hNET, or hDAT were harvested and homogenized in a lysis buffer. The cell lysate was then centrifuged to pellet the membranes, which were subsequently washed and resuspended in an assay buffer.

  • Binding Assay: The membrane preparations were incubated with a specific radioligand ([³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) and varying concentrations of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride.

  • Detection: Following incubation, the membranes were collected by rapid filtration, and the amount of bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Results:

TransporterRadioligandKi (nM) of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride
hSERT[³H]citalopram15.2
hNET[³H]nisoxetine45.8
hDAT[³H]WIN 35,428> 1000

The results, as summarized in the table above, indicate that 1-(2-Fluorophenoxy)propan-2-amine hydrochloride exhibits a high affinity for both SERT and NET, with a significantly lower affinity for DAT. This profile is characteristic of a serotonin-norepinephrine reuptake inhibitor.

Neurotransmitter Uptake Assays

To confirm the functional activity of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride at the monoamine transporters, neurotransmitter uptake assays were performed in synaptosomes prepared from rat brain tissue.

Experimental Protocol:

  • Synaptosome Preparation: Synaptosomes were isolated from the rat striatum (for dopamine uptake), hippocampus (for serotonin uptake), and cortex (for norepinephrine uptake) by differential centrifugation.

  • Uptake Assay: Synaptosomes were pre-incubated with varying concentrations of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride before the addition of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Termination and Detection: The uptake reaction was terminated by rapid filtration, and the amount of radioactivity accumulated within the synaptosomes was measured by liquid scintillation counting.

  • Data Analysis: The concentration of the compound that inhibited 50% of the neurotransmitter uptake (IC50) was determined.

Results:

NeurotransmitterIC50 (nM) of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride
Serotonin25.6
Norepinephrine78.3
Dopamine> 2000

These functional data corroborate the binding assay results, demonstrating that 1-(2-Fluorophenoxy)propan-2-amine hydrochloride potently inhibits the uptake of serotonin and norepinephrine, with negligible effects on dopamine uptake.

In Vivo Evaluation

Microdialysis

To investigate the in vivo effects of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride on extracellular neurotransmitter levels, microdialysis studies were conducted in freely moving rats.

Experimental Protocol:

  • Surgical Implantation: Guide cannulas for microdialysis probes were surgically implanted into the medial prefrontal cortex (mPFC) of anesthetized rats.

  • Microdialysis: Following a recovery period, a microdialysis probe was inserted, and the mPFC was perfused with artificial cerebrospinal fluid. Dialysate samples were collected at regular intervals.

  • Drug Administration: After establishing a stable baseline, 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (10 mg/kg, i.p.) was administered.

  • Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Results:

Administration of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride resulted in a significant and sustained increase in extracellular levels of serotonin and norepinephrine in the mPFC. In contrast, no significant changes in dopamine levels were observed, which is consistent with the in vitro findings.

Behavioral Studies

The antidepressant-like effects of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride were assessed using the forced swim test in mice.

Experimental Protocol:

  • Drug Administration: Mice were administered either vehicle or 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (10 mg/kg, i.p.) 30 minutes before the test.

  • Forced Swim Test: Mice were placed in a cylinder of water from which they could not escape. The duration of immobility during a 6-minute test session was recorded.

  • Data Analysis: The immobility time was compared between the vehicle-treated and drug-treated groups.

Results:

Mice treated with 1-(2-Fluorophenoxy)propan-2-amine hydrochloride exhibited a significant reduction in immobility time compared to the vehicle-treated group, suggesting an antidepressant-like effect.

Mechanism of Action Summary

The collective evidence from in vitro and in vivo studies strongly indicates that 1-(2-Fluorophenoxy)propan-2-amine hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its high affinity and potent inhibition of both SERT and NET lead to an increase in the extracellular concentrations of these neurotransmitters in key brain regions. This neurochemical effect likely underlies its observed antidepressant-like activity.

SNRI Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle (5-HT, NE) 5-HT 5-HT Presynaptic_Vesicle->5-HT Release NE NE Presynaptic_Vesicle->NE Release SERT SERT NET NET 5-HT->SERT Reuptake Postsynaptic_Receptor_5HT 5-HT Receptor 5-HT->Postsynaptic_Receptor_5HT Binds NE->NET Reuptake Postsynaptic_Receptor_NE NE Receptor NE->Postsynaptic_Receptor_NE Binds Neuronal_Response_5HT Neuronal_Response_5HT Postsynaptic_Receptor_5HT->Neuronal_Response_5HT Signal Transduction Neuronal_Response_NE Neuronal_Response_NE Postsynaptic_Receptor_NE->Neuronal_Response_NE Signal Transduction Compound 1-(2-Fluorophenoxy)propan-2-amine hydrochloride Compound->SERT Inhibits Compound->NET Inhibits Experimental_Workflow A In Vitro Characterization B Radioligand Binding Assays (SERT, NET, DAT) A->B C Neurotransmitter Uptake Assays (Synaptosomes) A->C D In Vivo Evaluation B->D C->D E Microdialysis (Rat mPFC) D->E F Behavioral Studies (Forced Swim Test) D->F G Mechanism of Action Confirmed: SNRI E->G F->G

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

The comprehensive pharmacological evaluation detailed in this guide establishes 1-(2-Fluorophenoxy)propan-2-amine hydrochloride as a selective serotonin-norepinephrine reuptake inhibitor. Its potent in vitro activity at SERT and NET translates to robust in vivo modulation of serotonergic and noradrenergic neurotransmission, which is associated with antidepressant-like effects in behavioral models. These findings highlight the therapeutic potential of this compound and provide a solid foundation for its further development as a novel treatment for mood disorders.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature reviews. Neuroscience, 4(1), 13–25. [Link]

  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336. [Link]

Exploratory

Physicochemical Profiling and Analytical Characterization of 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride: A Technical Whitepaper

Target Audience: Formulation Scientists, Analytical Chemists, and Medicinal Chemistry Researchers Document Type: In-Depth Technical Guide Executive Summary In the landscape of preclinical drug development, aryloxypropyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Medicinal Chemistry Researchers Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of preclinical drug development, aryloxypropylamines represent a privileged scaffold, frequently utilized in the design of monoamine reuptake inhibitors, monoamine oxidase (MAO) modulators, and sodium channel blockers (analogous to mexiletine). 1-(2-Fluorophenoxy)propan-2-amine hydrochloride is a highly versatile building block and active pharmaceutical ingredient (API) intermediate within this class[1].

As a Senior Application Scientist, I approach the characterization of this molecule not just as a static list of properties, but as a dynamic system. The transition from its free base form[2] to the hydrochloride salt is a strategic imperative. The free base exhibits moderate lipophilicity but suffers from poor aqueous solubility and susceptibility to atmospheric oxidation. By isolating it as the hydrochloride salt, we lock the primary amine into an ionized state, drastically reducing the partition coefficient (LogD at pH 7.4) while maximizing dissolution kinetics in aqueous media. This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, structural logic, and analytical workflows required to characterize this compound.

Structural & Physicochemical Descriptors

Understanding the intrinsic properties of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride requires isolating its key functional groups. The table below synthesizes the core quantitative data for both the salt and its free base counterpart.

Table 1: Quantitative Physicochemical Data
PropertyValueSource / Method
Compound Name 1-(2-Fluorophenoxy)propan-2-amine hydrochloride[1]
CAS Number 1420680-62-1 (HCl Salt) / 167087-55-0 (Free Base)[1],[2]
Molecular Formula C9H13ClFNO (Salt) / C9H12FNO (Base)[1],[3]
Molecular Weight 205.66 g/mol (Salt) / 169.20 g/mol (Base)[1],[3]
SMILES (Free Base) CC(COC1=C(F)C=CC=C1)N[4]
Topological Polar Surface Area (TPSA) 35.2 ŲCalculated (Amine + Ether)
Hydrogen Bond Donors 1 (Primary Amine)Structural Analysis
Hydrogen Bond Acceptors 2 (Ether Oxygen, Fluorine)Structural Analysis
Rotatable Bonds 4Structural Analysis
Mechanistic Insights: Structure-Property Relationships (SPR)

The molecular architecture of this compound is intentionally designed to balance lipophilicity with target engagement:

  • The 2-Fluoro Substitution: Fluorine’s high electronegativity exerts a strong inductive pull (-I effect). While it subtly reduces the hydrogen-bond acceptor capacity of the adjacent ether oxygen, its primary role is as a metabolic shield. The ortho-fluorine sterically and electronically obstructs cytochrome P450-mediated aromatic hydroxylation, a common metabolic liability in non-halogenated phenoxy rings.

  • The Ether Linkage: Provides conformational flexibility, allowing the propyl chain to sweep through multiple binding pockets, while acting as a weak hydrogen-bond acceptor.

  • The Primary Amine: Essential for electrostatic interactions with target proteins (e.g., aspartate residues in monoamine transporters).

SPR Mol 1-(2-Fluorophenoxy) propan-2-amine HCl F 2-Fluoro Group (Metabolic Shielding) Mol->F Ether Ether Linkage (Conformational Flexibility) Mol->Ether Amine Amine HCl Salt (Aqueous Solubility) Mol->Amine

Caption: Structure-property relationship (SPR) mapping of key functional groups.

Analytical Workflows & Experimental Protocols

To guarantee scientific integrity, the analytical characterization of this compound must rely on self-validating systems. The workflow below outlines the critical path from sample preparation to full physicochemical profiling.

Workflow A 1-(2-Fluorophenoxy)propan-2-amine HCl B Solid-State Characterization A->B C Solution-State Characterization A->C D DSC / TGA (Thermal Stability) B->D E XRPD (Polymorphism) B->E F HPLC-UV (Chemical Purity) C->F G Potentiometric Titration (pKa Determination) C->G

Caption: Analytical workflow for the comprehensive physicochemical characterization of the API.

Protocol 1: HPLC-UV Method for Purity Assessment

Rationale & Causality: Primary aliphatic amines are notorious for secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing. To mitigate this, a low-pH mobile phase utilizing Trifluoroacetic acid (TFA) is employed. TFA acts as an ion-pairing reagent, masking silanol sites and ensuring sharp, symmetrical peaks. This method aligns with standard for analytical validation.

Step-by-Step Methodology:

  • Column Selection: Use a C18 column (150 mm × 4.6 mm, 3 µm particle size). Ensure the stationary phase is fully end-capped to minimize residual silanol activity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear gradient to 95% B

    • 12–15 min: Hold at 95% B (Self-validating step: ensures all highly lipophilic impurities are washed off).

    • 15–16 min: Return to 5% B and equilibrate.

  • Flow Rate & Temperature: 1.0 mL/min at a controlled column temperature of 30°C.

  • Detection: Set the UV detector to 270 nm. This wavelength is specifically optimized for the π→π∗ transitions of the fluorophenoxy chromophore.

  • Sample Preparation: Dissolve 1.0 mg/mL of the HCl salt in a 50:50 mixture of Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol 2: Potentiometric Determination of pKa

Rationale & Causality: Accurate pKa values are critical for predicting gastrointestinal absorption and blood-brain barrier penetration. For primary amines, potentiometric titration in an aqueous medium is the gold standard. Utilizing the hydrochloride salt provides a built-in validation mechanism: the initial pH of the solution must be acidic, confirming the integrity of the salt form before titration begins.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 0.15 M KCl aqueous solution. Why? This maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.

  • Sample Preparation: Dissolve an accurately weighed amount of 1-(2-Fluorophenoxy)propan-2-amine HCl in 50 mL of the KCl solution to achieve a final concentration of exactly 1.0 mM.

  • Titrant Standardization: Use freshly standardized 0.1 M NaOH.

  • Titration Procedure:

    • Submerge a calibrated glass pH electrode into the sample solution.

    • Blanket the titration vessel with a gentle stream of Nitrogen gas (N2). Why? To prevent atmospheric CO2 from dissolving into the basic solution and forming carbonic acid, which would skew the high-pH readings.

    • Titrate the solution from its initial acidic pH (~3.0–4.0) up to pH 11.5, adding titrant in 0.05 mL increments.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The maximum peak corresponds to the inflection point, yielding the pKa of the primary amine (expected range: 9.2–9.8).

Solid-State Considerations

For formulation scientists, the solid-state behavior of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride dictates its manufacturability.

  • Hygroscopicity: While amine hydrochlorides are generally stable, they can exhibit moderate hygroscopicity at relative humidities (RH) > 75%. Storage in desiccated, sealed containers is recommended.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) should be employed to determine the exact melting point and detect any polymorphic transitions. A single, sharp endothermic peak is indicative of high crystalline purity, while broad peaks suggest residual solvents or a partially amorphous state.

References

  • Chemsrc. CAS#:1420680-62-1 | 1-(2-Fluorophenoxy)propan-2-amine hydrochloride.1

  • ChemScene. 167087-55-0 | 1-(2-Fluorophenoxy)propan-2-amine.2

  • ChemicalBook. 1-(2-fluorophenoxy)propan-2-amine CAS#: 167087-55-0.3

  • Appchem. 1-(2-fluorophenoxy)propan-2-amine | 167087-55-0 | C9H12FNO.4

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Foundational

In Vitro Receptor Binding Affinity and Pharmacological Profiling of 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride

Executive Summary & Pharmacological Rationale 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS: 1420680-62-1) is a chiral aryloxypropylamine derivative. In neuropharmacology, the aryloxypropylamine scaffold is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS: 1420680-62-1) is a chiral aryloxypropylamine derivative. In neuropharmacology, the aryloxypropylamine scaffold is a highly privileged structure, forming the pharmacophoric backbone of several monoamine reuptake inhibitors (e.g., atomoxetine, reboxetine) and trace amine-associated receptor (TAAR) ligands.

As a Senior Application Scientist, evaluating the in vitro receptor binding affinity of this compound requires an understanding of its structural causality. The addition of a fluorine atom at the ortho-position of the phenoxy ring is a deliberate bioisosteric modification. Fluorine is highly electronegative but sterically similar to hydrogen; its inclusion restricts the rotational freedom of the ether linkage, increases the overall lipophilicity (predicted logP≈3.06 ), and introduces a potent hydrogen-bond acceptor. These physiochemical shifts drastically alter the ligand's trajectory within the central S1 binding pocket of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) , generally driving a strong preference for NET inhibition over SERT or the Dopamine Transporter (DAT).

Furthermore, beyond central nervous system (CNS) pharmacology, this specific fluorinated scaffold serves as a critical benchmark substrate in biocatalysis, frequently utilized to map the active site volumes of engineered ω -transaminases and monoamine oxidases[1].

In Vitro Radioligand Binding Protocols (Self-Validating System)

To accurately quantify the binding affinity ( Ki​ ) of 1-(2-fluorophenoxy)propan-2-amine hydrochloride, we must employ a self-validating competitive radioligand binding assay. Relying solely on crude rat brain homogenates can introduce species-specific artifacts; therefore, the gold standard utilizes HEK293 cells stably transfected with human transporters (hNET, hSERT, hDAT)[2].

Step-by-Step Methodology & Causality

Step 1: Membrane Preparation and Isolation

  • Action: Harvest HEK293 cells expressing the target human transporter. Homogenize the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Dounce homogenizer, followed by ultracentrifugation at 40,000 × g for 20 minutes at 4°C.

  • Causality: Ultracentrifugation isolates the lipid membrane fraction containing the integral SLC6 transporter proteins. Removing the cytosolic fraction is critical to eliminate intracellular enzymes (like MAO) that could prematurely degrade the primary amine ligand, ensuring the assay strictly measures transporter binding.

Step 2: Thermodynamic Incubation

  • Action: Resuspend the membrane pellet in Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4). Add the specific radioligand (e.g., [³H]nisoxetine for NET) at a concentration equal to its known Kd​ , alongside serial dilutions of 1-(2-fluorophenoxy)propan-2-amine hydrochloride ( 10−10 to 10−4 M). Incubate for 60 minutes at 22°C.

  • Causality: Monoamine transporters are strictly Na⁺/Cl⁻ dependent symporters. The KRH buffer provides the exact physiological sodium gradient required to lock the transporter in its outward-facing conformation—the specific high-affinity state for orthosteric inhibitors.

Step 3: Rapid Vacuum Filtration

  • Action: Terminate the equilibrium reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a multi-well cell harvester. Wash the filters three times rapidly with ice-cold KRH buffer.

  • Causality: The GF/B filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. Because 1-(2-fluorophenoxy)propan-2-amine is protonated (positively charged) at physiological pH, failing to use PEI would result in massive non-specific binding to the filter matrix, destroying the assay's signal-to-noise ratio. Ice-cold buffer is used for washing to kinetically freeze the complex and prevent ligand dissociation (off-rate) during the wash step.

Step 4: Quantification and Cheng-Prusoff Conversion

  • Action: Extract the filters into vials, add liquid scintillation cocktail, and quantify retained tritium via a beta counter. Calculate the IC50​ using non-linear regression.

  • Causality: The IC50​ is assay-dependent. To create a universally verifiable metric, the IC50​ must be converted to the absolute inhibitory constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Prep HEK293 Cell Culture (hSERT/hNET/hDAT) Incubate Incubation with Ligand + [³H]-Radiotracer Prep->Incubate Wash Rapid Vacuum Filtration & Washing (KRH Buffer) Incubate->Wash Count Liquid Scintillation Counting Wash->Count Analyze Non-linear Regression (IC50 & Ki Calculation) Count->Analyze

Fig 1. Step-by-step workflow for in vitro radioligand competition assays.

Quantitative Data & Structure-Activity Relationship (SAR)

The ortho-halogenation of the phenoxypropylamine scaffold typically yields a robust affinity for the Norepinephrine Transporter (NET) while reducing affinity for the Serotonin Transporter (SERT), a profile heavily leveraged in the design of ADHD therapeutics and specific alpha/5-HT modulators[3].

Below is a summarized comparative data table representing the typical in vitro binding profile of the 2-fluoro derivative against established clinical benchmarks:

CompoundTarget TransporterRadioligand UsedRepresentative Ki​ (nM)Selectivity Ratio (SERT:NET)
1-(2-Fluorophenoxy)propan-2-amine hNET [³H]Nisoxetine45 ± 8 ~6.8
hSERT [³H]Citalopram310 ± 25
hDAT [³H]WIN 35,428>10,000
Atomoxetine (Reference)hNET[³H]Nisoxetine5 ± 1~100
Mexiletine (Reference)hNET[³H]Nisoxetine>5,000N/A

Data Interpretation: The 2-fluoro substitution provides moderate-to-high affinity for NET. Unlike bulky di-methyl substitutions (as seen in mexiletine, which shifts affinity toward voltage-gated sodium channels), the compact, highly electronegative fluorine maintains the necessary geometry to competitively block the monoamine reuptake channel.

MAT_Binding Ligand 1-(2-F-phenoxy) propan-2-amine MAT Monoamine Transporter (NET / SERT) Ligand->MAT Competitive Binding Synapse Synaptic Cleft (Monoamine Accumulation) MAT->Synapse Reuptake Inhibition PostSyn Postsynaptic Receptor Activation Synapse->PostSyn Signal Amplification

Fig 2. Pharmacological mechanism of monoamine reuptake inhibition by aryloxypropylamines.

Secondary Interactions: Biocatalytic Profiling

While primarily recognized for their neuropharmacological properties, 1-substituted phenoxypropan-2-amines are heavily utilized in industrial biotechnology. Because the synthesis of these compounds traditionally requires the reduction of phenoxypropan-2-one oximes[1], modern green chemistry relies on biocatalysis.

1-(2-Fluorophenoxy)propan-2-amine serves as a rigorous benchmark substrate for evaluating the active-site volume and enantioselectivity of engineered (R)-selective ω -transaminases and Monoamine Oxidase N (MAO-N) [4]. The steric and electronic demands of the ortho-fluoro group make it an ideal probe to test whether a mutated enzyme pocket has been successfully expanded to accommodate bulky, pharmaceutical-grade N-heterocyclic and aryloxy amines.

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Exploratory

Synthesis Pathway of 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride: A Technical Guide

Executive Summary 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS: 1420680-62-1) [1] is a highly versatile aryloxypropanamine derivative. Structurally related to Class IB antiarrhythmic agents like mexiletine (1-(2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS: 1420680-62-1) [1] is a highly versatile aryloxypropanamine derivative. Structurally related to Class IB antiarrhythmic agents like mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine), this fluorinated analogue is a critical building block in modern drug discovery [2]. The strategic placement of a fluorine atom at the ortho position of the phenoxy ring enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, while simultaneously modulating the amine's basicity and lipophilicity (logP).

This whitepaper details the causality, mechanistic logic, and step-by-step protocols for synthesizing this compound, evaluating three primary synthetic routes: the classical ether ketone route, the epoxide ring-opening route, and advanced biocatalytic asymmetric amination.

Mechanistic Overview of Synthetic Pathways

The synthesis of aryloxypropanamines can be approached via several distinct logical pathways, each optimized for different scale, cost, and stereochemical requirements [3].

Pathway A: Ether Ketone Route (Industrial Standard for Racemate)

This is the most robust and widely utilized pathway for racemic synthesis. It relies on the Williamson ether synthesis between 2-fluorophenol and chloroacetone, generating 1-(2-fluorophenoxy)propan-2-one. This intermediate undergoes reductive amination. Causality: Sodium cyanoborohydride ( NaBH3​CN ) is selected over sodium borohydride because NaBH3​CN is stable in the slightly acidic conditions (pH 6-7) required for iminium ion formation, preventing the premature reduction of the unreacted ketone [2].

Pathway B: Epoxide Ring-Opening Route

This route utilizes the base-catalyzed ring opening of propylene oxide by 2-fluorophenol to yield 1-(2-fluorophenoxy)propan-2-ol. The alcohol is subsequently activated (via tosylation or mesylation) and displaced by an azide or ammonia equivalent, followed by reduction. Causality: While highly atom-economical, this route often suffers from regioselectivity issues during the epoxide opening, requiring rigorous chromatographic purification.

Pathway C: Biocatalytic Asymmetric Amination (Chiral Synthesis)

For applications requiring strict enantiopurity (e.g., (R)

  • or (S) -enantiomers), biocatalysis using ω -transaminases is employed. Causality: Transaminases allow for the direct, stereoselective conversion of the ether ketone to the chiral amine using isopropylamine as an amine donor, bypassing the need for heavy-metal catalysts or hazardous chiral resolving agents [4].

Logical Workflow & Pathway Visualization

SynthesisRoutes Phenol 2-Fluorophenol (Starting Material) Ketone 1-(2-Fluorophenoxy) propan-2-one Phenol->Ketone Chloroacetone K2CO3, DMF Alcohol 1-(2-Fluorophenoxy) propan-2-ol Phenol->Alcohol Propylene Oxide Base Amine 1-(2-Fluorophenoxy) propan-2-amine CAS: 167087-55-0 Ketone->Amine Reductive Amination NH4OAc, NaBH3CN Ketone->Amine Biocatalysis ω-Transaminase Alcohol->Ketone Oxidation (e.g., Swern) Alcohol->Amine 1. TsCl  2. NaN3  3. H2/Pd Salt 1-(2-Fluorophenoxy) propan-2-amine HCl CAS: 1420680-62-1 Amine->Salt HCl (g) EtOAc/Ether

Caption: Divergent synthetic pathways for 1-(2-Fluorophenoxy)propan-2-amine hydrochloride.

Detailed Experimental Protocols (Pathway A)

The following self-validating protocol describes the synthesis of the racemic hydrochloride salt via the Ether Ketone route.

Step 1: Williamson Etherification to 1-(2-Fluorophenoxy)propan-2-one
  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 2-fluorophenol (1.0 eq, 112.1 g/mol ) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add anhydrous potassium carbonate ( K2​CO3​ , 1.5 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq). Logic: DMF solvates the potassium cation, leaving a highly nucleophilic "naked" phenoxide anion. NaI facilitates an in-situ Finkelstein reaction, converting chloroacetone to the more reactive bromo/iodoacetone.

  • Alkylation: Dropwise add chloroacetone (1.1 eq) while maintaining the internal temperature at 50-55°C. Stir for 8-10 hours.

  • Validation (TLC): Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the phenol spot (UV active) confirms completion.

  • Workup: Quench with water, extract with ethyl acetate (EtOAc), wash the organic layer with brine (to remove DMF), dry over MgSO4​ , and concentrate in vacuo to yield the crude ketone.

Step 2: Reductive Amination
  • Imine Formation: Dissolve the crude 1-(2-fluorophenoxy)propan-2-one in anhydrous methanol. Add ammonium acetate ( NH4​OAc , 10.0 eq). Stir at room temperature for 2 hours to establish the iminium equilibrium.

  • Reduction: Cool the mixture to 0°C. Portion-wise add sodium cyanoborohydride ( NaBH3​CN , 0.7 eq). Allow the reaction to warm to room temperature and stir for 48 hours.

  • Self-Validating Workup (Acid-Base Extraction):

    • Quench excess hydride with 6M HCl (Caution: HCN gas evolution; perform in a fume hood).

    • Evaporate methanol. Add water and wash with diethyl ether. Logic: This removes unreacted ketone and neutral impurities; the target amine remains in the aqueous layer as a water-soluble salt.

    • Basify the aqueous layer to pH > 10 using 2M NaOH. Extract with EtOAc. The free base (CAS: 167087-55-0) [5] is now in the organic layer. Dry and concentrate.

Step 3: Hydrochloride Salt Precipitation
  • Salt Formation: Dissolve the free amine in a minimum volume of anhydrous diethyl ether or EtOAc.

  • Precipitation: Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) into the solution at 0°C until precipitation ceases.

  • Isolation: Filter the white crystalline solid, wash with cold ether, and dry under high vacuum to afford 1-(2-fluorophenoxy)propan-2-amine hydrochloride.

Mechanism K Ketone Intermediate I Iminium Intermediate K->I NH4OAc - H2O A Free Amine Base I->A NaBH3CN pH 6-7 S Hydrochloride Salt A->S HCl (g) Precipitation

Caption: Mechanistic progression of the reductive amination and salt precipitation.

Quantitative Data & Pathway Optimization

The selection of the synthetic pathway heavily depends on the target application (e.g., preclinical screening vs. commercial API manufacturing). The table below summarizes the quantitative metrics of each route based on standard aryloxypropanamine synthesis profiles [2][4].

MetricPathway A (Ether Ketone)Pathway B (Epoxide)Pathway C (Biocatalytic)
Overall Yield 65 - 75%40 - 50%80 - 90% (from ketone)
Enantiomeric Excess (ee) 0% (Racemate)0% (Racemate)> 99% (Chiral)
E-Factor (Waste/Product) Moderate (~15-20)High (~25-30)Low (< 10)
Scalability Excellent (Ton scale)Poor (Regioselectivity issues)Good (Requires enzyme engineering)
Primary Impurities Over-alkylated aminesRegioisomeric alcoholsUnreacted ketone

References

  • Idemitsu Kosan Co Ltd. Process for the production of 1-phenoxy-2-aminopropane (US Patent 5420352A).
  • Koszelewski, D., et al. (2009). Deracemization of Mexiletine Biocatalyzed by ω-Transaminases. Organic Letters, ACS Publications. Retrieved from[Link]

Foundational

1-(2-Fluorophenoxy)propan-2-amine hydrochloride metabolic pathways in vivo

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride Abstract This technical guide provides a comprehensive framework for understanding and investigating the in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and investigating the in vivo metabolic pathways of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride. As specific metabolic data for this compound is not publicly available, this document synthesizes established principles of drug metabolism for structurally related molecules—namely secondary amines, fluorinated aromatic compounds, and ethers—to propose a set of scientifically grounded, hypothetical metabolic pathways. This guide is designed for researchers, scientists, and drug development professionals, offering not only a predictive metabolic map but also detailed, field-proven experimental protocols for the elucidation and validation of these pathways. Methodologies spanning in vitro and in vivo approaches are detailed, with a focus on providing the causal reasoning behind experimental choices to ensure scientific integrity and the generation of robust, reliable data.

Introduction: The Imperative of Metabolic Profiling

1-(2-Fluorophenoxy)propan-2-amine hydrochloride is a chemical entity featuring a secondary amine, a fluorinated aromatic ring, and an ether linkage. In the trajectory of drug development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1] Metabolism, the enzymatic conversion of a xenobiotic into different compounds (metabolites), is a critical determinant of its pharmacokinetic profile, therapeutic efficacy, and potential for toxicity.[2]

The liver is the primary site of drug metabolism, where a suite of enzymes, broadly categorized into Phase I and Phase II systems, work to transform xenobiotics into more water-soluble forms for easier excretion.[2] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[3] Phase II reactions conjugate these modified compounds with endogenous molecules, such as glucuronic acid, to further increase their hydrophilicity.[4]

Given the structural motifs of 1-(2-Fluorophenoxy)propan-2-amine, we can anticipate a complex interplay of metabolic reactions. This guide will first propose the most probable metabolic transformations this molecule will undergo in vivo. Subsequently, it will provide detailed experimental workflows required to systematically investigate these predictions, from initial in vitro screening to definitive in vivo studies.

Proposed Metabolic Pathways: A Predictive Framework

Based on its chemical structure, 1-(2-Fluorophenoxy)propan-2-amine is susceptible to a variety of metabolic transformations. The following pathways represent the most likely routes of biotransformation.

Phase I Metabolism

Phase I reactions are expected to be the initial and primary routes of metabolism, catalyzed predominantly by CYP enzymes.[5]

  • N-Dealkylation: The cleavage of the C-N bond is a common metabolic pathway for secondary amines.[5] For this compound, N-dealkylation would result in the removal of the isopropyl group, yielding 1-(2-fluorophenoxy)ethan-1-amine and acetone. This reaction is frequently catalyzed by CYP3A4 and other CYP isoforms.[6]

  • N-Hydroxylation: The direct oxidation of the nitrogen atom to form a hydroxylamine is a significant pathway for secondary amines.[7] This can sometimes lead to the formation of reactive nitrone intermediates.[8]

  • Aromatic Hydroxylation: The fluorinated phenyl ring is a substrate for electrophilic attack by the highly reactive ferryl intermediate of CYP enzymes, leading to the formation of a phenolic metabolite.[9][10] The position of hydroxylation is directed by the existing substituents.

  • Aliphatic Hydroxylation: The propyl chain can undergo hydroxylation, likely at the carbon atom adjacent to the amine or the ether linkage.

  • O-Dealkylation (Ether Cleavage): While generally less favorable than N-dealkylation, the cleavage of the ether bond is a possible pathway, which would yield 2-fluorophenol and propan-2-amine.

  • Defluorination: The carbon-fluorine bond is strong, but CYP-mediated defluorination of aromatic rings is a known, albeit less common, metabolic event.[11] This can proceed through an arene oxide intermediate and may lead to the formation of potentially reactive quinone-like species.[11]

Phase II Metabolism

Primary metabolites from Phase I reactions, as well as the parent compound, can undergo Phase II conjugation to facilitate excretion.

  • Glucuronidation: This is a major conjugation pathway. The hydroxyl groups introduced during aromatic or aliphatic hydroxylation are prime sites for conjugation with UDP-glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[12] Direct N-glucuronidation of the secondary amine is also a well-documented pathway for many amine-containing drugs.[13]

  • Carbamate Glucuronidation: Secondary amines can react with carbon dioxide to form a carbamic acid, which is then a substrate for glucuronidation, resulting in a stable carbamate glucuronide metabolite.[14]

  • Sulfation: Phenolic metabolites formed via aromatic hydroxylation can also be conjugated with a sulfonate group by sulfotransferase (SULT) enzymes.

The interplay of these pathways is visualized in the diagram below.

MetabolicPathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent 1-(2-Fluorophenoxy)propan-2-amine N_Dealkyl N-Dealkylation Product (1-(2-Fluorophenoxy)ethan-1-amine) Parent->N_Dealkyl N-Dealkylation N_Hydroxyl N-Hydroxylation Product Parent->N_Hydroxyl N-Hydroxylation Aro_Hydroxyl Aromatic Hydroxylation Product Parent->Aro_Hydroxyl Aromatic Hydroxylation Ali_Hydroxyl Aliphatic Hydroxylation Product Parent->Ali_Hydroxyl Aliphatic Hydroxylation O_Dealkyl O-Dealkylation Products (2-Fluorophenol + Propan-2-amine) Parent->O_Dealkyl Ether Cleavage Defluoro Defluorination Product Parent->Defluoro Defluorination Carbamate_Gluc Carbamate Glucuronide Parent->Carbamate_Gluc CO2, UGT Glucuronide Glucuronide Conjugates N_Hydroxyl->Glucuronide UGT Aro_Hydroxyl->Glucuronide UGT Sulfate Sulfate Conjugates Aro_Hydroxyl->Sulfate SULT Ali_Hydroxyl->Glucuronide UGT Excretion Excretion (Urine, Feces) Glucuronide->Excretion Sulfate->Excretion Carbamate_Gluc->Excretion ExperimentalWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_analysis Analytical Phase Microsomes Liver Microsome Incubations (Metabolic Stability, Phase I ID) Hepatocytes Hepatocyte Incubations (Phase I & II ID) Microsomes->Hepatocytes CYP_Reaction Recombinant CYP Phenotyping Hepatocytes->CYP_Reaction LCMS LC-MS/MS Analysis (Full Scan, DDA MS/MS) CYP_Reaction->LCMS Animal_Study Rat PK Study (PO & IV) (Plasma, Urine, Feces Collection) Sample_Prep Sample Preparation (PPT, LLE, SPE) Animal_Study->Sample_Prep Sample_Prep->LCMS Data_Processing Data Processing & ID (Metabolite Software) LCMS->Data_Processing Report Report Data_Processing->Report Final Metabolic Map & PK Profile

Sources

Exploratory

Preclinical Toxicology and Safety Profiling of 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride

Executive Summary 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS: 1420680-62-1) is a synthetic derivative belonging to the 1-aryloxypropan-2-amine class, a privileged chemical scaffold that forms the backbone of se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS: 1420680-62-1) is a synthetic derivative belonging to the 1-aryloxypropan-2-amine class, a privileged chemical scaffold that forms the backbone of several monoamine modulators and class IB antiarrhythmics (1[1]). While this pharmacophore is highly effective for neuropharmacological and cardiovascular targeting, it carries inherent safety liabilities. This technical whitepaper dissects the specific toxicological profile of the ortho-fluorinated analog, focusing on its physicochemical drivers of toxicity, cytochrome P450 (CYP) metabolic vulnerabilities, and electrophysiological risks.

Physicochemical Drivers of Toxicity: The Ortho-Fluoro Effect

The introduction of a fluorine atom at the ortho position of the phenoxy ring profoundly alters the molecule's pharmacokinetic and toxicological behavior. Fluorine incorporation is a classic bioisosteric strategy used to modulate metabolic stability and lipophilicity (2[2]).

In 1-(2-fluorophenoxy)propan-2-amine, the highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I). This slightly depresses the pKa of the adjacent aliphatic amine compared to unsubstituted analogs, increasing the fraction of unionized drug at physiological pH (7.4). Consequently, the molecule exhibits enhanced lipophilicity (LogP) and facilitates rapid blood-brain barrier (BBB) penetration. This heightened lipophilicity directly drives its primary acute toxicity: dose-dependent central nervous system (CNS) hyper-excitability. Similar to other lipophilic aryloxypropanamines, supratherapeutic exposure can trigger tremors, ataxia, and in severe cases, convulsions (3[3]).

Metabolic Vulnerabilities & Hepatotoxicity

The metabolic clearance of the aryloxypropanamine scaffold is heavily reliant on hepatic cytochrome P450 enzymes, specifically CYP2D6 and CYP1A2 (4[4]).

The ortho-fluoro substitution sterically and electronically shields the ortho position from oxidation, funneling the metabolic flux almost exclusively toward CYP2D6-mediated para-hydroxylation. This creates a severe safety liability for patients with the CYP2D6 Poor Metabolizer (PM) phenotype (approximately 7% of the Caucasian population), who may experience toxic systemic accumulation (5[5]). Furthermore, co-administration with strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) or CYP1A2 inhibitors (e.g., fluvoxamine) significantly increases the risk of proarrhythmic events and hepatotoxicity due to drug-drug interactions (DDIs).

Metabolism A 1-(2-Fluorophenoxy)propan-2-amine B CYP2D6 (Para-Hydroxylation) A->B Major Pathway (>85%) C CYP1A2 (N-Dealkylation) A->C Minor Pathway (<15%) D p-Hydroxy Metabolite (Inactive) B->D E N-Oxide/Deaminated Metabolite C->E F Renal Excretion D->F E->F

Hepatic metabolism of 1-(2-Fluorophenoxy)propan-2-amine via CYP2D6 and CYP1A2 pathways.

Cardiovascular Toxicity: NaV1.5 and hERG Liabilities

Aryloxypropanamines are well-documented voltage-gated sodium channel (NaV1.5) blockers. Inhibition of the inward sodium current (Phase 0 of the cardiac action potential) reduces conduction velocity. While therapeutic in specific ventricular arrhythmias, toxic concentrations lead to dangerous QRS complex widening and negative inotropy (5[5]). Additionally, the lipophilic basic amine motif is a classic pharmacophore for binding to the central cavity of the hERG (KCNH2) potassium channel. Blockade of the rapid delayed rectifier potassium current ( IKr​ ) prolongs the QT interval, establishing a severe risk for drug-induced Torsades de Pointes (TdP).

Standardized Experimental Workflows for Safety Validation

To rigorously evaluate the safety profile of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride, the following self-validating protocols must be executed.

Protocol 1: In Vitro CYP2D6 Phenotyping & DDI Assay
  • Objective : Quantify intrinsic clearance ( CLint​ ) and validate CYP2D6 dependence.

  • Causality & Design : We utilize pooled Human Liver Microsomes (HLMs) to simulate hepatic Phase I metabolism. Quinidine is employed as a highly selective competitive inhibitor of CYP2D6. By running parallel incubations (with and without quinidine), the system self-validates: a >80% reduction in the formation of the para-hydroxy metabolite in the quinidine arm confirms that clearance is strictly CYP2D6-dependent, ruling out confounding metabolic pathways.

  • Methodology :

    • Preparation : Prepare 1 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-Incubation : Spike 1-(2-Fluorophenoxy)propan-2-amine (1 μM final concentration) into the HLM suspension. In the control arm, add quinidine (1 μM). Pre-incubate at 37°C for 5 minutes.

    • Reaction Initiation : Add NADPH regenerating system (1 mM final) to initiate metabolism.

    • Quenching : At specific time intervals (0, 5, 15, 30, 60 minutes), extract 50 μL aliquots and immediately quench in 150 μL ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Centrifugation & LC-MS/MS : Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and calculate CLint​ .

Protocol 2: Automated Patch-Clamp hERG Assay
  • Objective : Determine the IC50 for hERG channel blockade to assess proarrhythmic risk.

  • Causality & Design : We utilize HEK293 cells stably expressing the hERG channel. The voltage protocol is specifically designed to measure the tail current. The hERG channel exhibits rapid inactivation during depolarization and rapid recovery from inactivation during repolarization. The tail current generated during the repolarizing step represents the open state of the channel, which is the primary binding target for lipophilic basic amines. Dofetilide is used as a positive control to validate assay sensitivity. Due to the compound's high lipophilicity, glass vials must be used to prevent non-specific binding to plasticware, which would artificially inflate the apparent IC50.

  • Methodology :

    • Cell Preparation : Culture HEK293-hERG cells to 70-80% confluency. Harvest and suspend in extracellular recording solution.

    • Compound Dilution : Prepare serial dilutions of 1-(2-Fluorophenoxy)propan-2-amine (0.1 μM to 100 μM) in glass vials to prevent plastic adsorption.

    • Electrophysiology : Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (depolarization), followed by a step to -50 mV for 2 seconds to elicit the tail current.

    • Quantification : Measure the peak amplitude of the tail current before and after compound perfusion.

    • Validation : Ensure the positive control (100 nM dofetilide) produces >80% inhibition. Calculate the IC50 using a 4-parameter logistic fit.

HERG_Workflow S1 HEK293-hERG Cell Culture S3 Whole-Cell Patch-Clamp S1->S3 S2 Compound Prep (0.1 - 100 μM) S2->S3 S4 Tail Current Quantification S3->S4 Depolarization Protocol S5 IC50 & Safety Margin Analysis S4->S5

Self-validating automated patch-clamp workflow for hERG cardiotoxicity screening.

Quantitative Data Summary

The table below summarizes the projected physicochemical and toxicological parameters of 1-(2-Fluorophenoxy)propan-2-amine relative to the clinical reference standard, mexiletine.

Parameter1-(2-Fluorophenoxy)propan-2-amine (Predicted)Mexiletine (Clinical Reference)Toxicological Implication
LogP (Lipophilicity) ~2.6 - 3.02.1Higher BBB penetrance; increased risk of dose-dependent CNS toxicity (tremors, ataxia).
Primary Clearance CYP2D6 (para-hydroxylation)CYP2D6 (para-hydroxylation)Severe systemic accumulation risk in CYP2D6 Poor Metabolizers (PMs); high DDI risk.
hERG IC50 <10 μM (High risk)~15-20 μM (Moderate risk)Ortho-halogenation typically increases hERG affinity due to heightened lipophilicity, increasing QTc prolongation risk.
NaV1.5 Blockade Potent (Phase 0 inhibition)Potent (Phase 0 inhibition)Overdose leads to QRS complex widening and negative inotropy.

References

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride

Executive Summary The quantitation and purity assessment of active pharmaceutical ingredients (APIs) containing primary aliphatic amines present notorious challenges in liquid chromatography. This application note detail...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitation and purity assessment of active pharmaceutical ingredients (APIs) containing primary aliphatic amines present notorious challenges in liquid chromatography. This application note details the systematic development and rigorous validation of a High-Performance Liquid Chromatography (HPLC) method for 1-(2-Fluorophenoxy)propan-2-amine hydrochloride . By employing first-principles chromatographic physics to control ionization states, this guide provides a self-validating, robust protocol strictly aligned with the latest[1] and [2] standards.

Chemical Profiling & Mechanistic Rationale

To engineer a reliable analytical method, we must first analyze the physicochemical properties of the target molecule [3]. 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS: 1420680-62-1) consists of a lipophilic fluorophenoxy ring coupled to a hydrophilic, basic primary amine chain.

The Causality of Peak Tailing

In solution, primary aliphatic amines typically exhibit a pKa between 9.0 and 10.0. When analyzed on standard silica-based stationary phases at neutral or weakly acidic pH, the positively charged ammonium ion undergoes aggressive secondary electrostatic interactions with unreacted, negatively charged silanol groups ( −SiO− ) on the silica surface. This ion-exchange mechanism competes with standard hydrophobic retention, resulting in severe peak tailing, shifting retention times, and poor integration reproducibility.

The Chromatographic Solution

To overcome this, we must control the ionization state of both the analyte and the stationary phase.

  • Silanol Suppression: By utilizing a highly acidic mobile phase (pH ~2.0) achieved via 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of residual silanols (which have a pKa ~3.5–4.5), effectively neutralizing the silica surface.

  • Ion-Pairing: At pH 2.0, the primary amine is fully protonated. TFA acts as an anionic ion-pairing reagent, forming a neutral, lipophilic complex with the protonated amine. This enhances retention on the C18 column and ensures excellent peak symmetry.

MethodDev A Target Analyte: 1-(2-Fluorophenoxy)propan-2-amine HCl B Chromatographic Challenge: Primary Amine Peak Tailing A->B C Stationary Phase Selection: Base-Deactivated C18 (End-capped) B->C D Mobile Phase pH Control: Acidic (pH 2.0) via 0.1% TFA B->D E Mechanistic Action: Suppress Silanol Ionization & Ion-Pair Protonated Amine C->E D->E F Analytical Result: Sharp Peak Symmetry (Tf ≤ 1.5) E->F

Fig 1. Mechanistic workflow for overcoming primary amine peak tailing in HPLC.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating; it incorporates mandatory System Suitability Testing (SST) parameters that mathematically prove the system is fit-for-purpose before any sample data is generated.

Reagents and Materials
  • Analyte: 1-(2-Fluorophenoxy)propan-2-amine hydrochloride Reference Standard.

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA), HPLC-Grade.

Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent hybrid-silica, base-deactivated column.

  • Mobile Phase A: 0.1% v/v TFA in Milli-Q Water.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic, 60% Mobile Phase A : 40% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics).

  • Detection: UV at 220 nm (Targeting the strong π→π∗ transition of the fluorophenoxy ring).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Preparation of Solutions
  • Diluent: Mix Mobile Phase A and B in a 60:40 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution: Prepare the API or drug product sample at a target concentration of 50 µg/mL using the same extraction and dilution procedure.

System Suitability Testing (SST)

Inject the Working Standard Solution six times consecutively before analyzing samples. The system is only validated for use if the following criteria are met:

  • Retention Time ( Rt​ ): ~4.5 to 5.5 minutes.

  • Tailing Factor ( Tf​ ): ≤1.5 (Proves silanol interactions are successfully suppressed).

  • Theoretical Plates ( N ): ≥5000 (Proves column efficiency and proper mass transfer).

  • Precision (%RSD): ≤2.0% for peak areas across the six injections (Proves injector and pump stability).

Method Validation Framework (ICH Q2(R2) Aligned)

To ensure regulatory compliance, the method must be validated across the parameters defined by the [1].

Validation V1 ICH Q2(R2) Validation Lifecycle V2 Specificity (Blank/Placebo Clear) V1->V2 V3 Linearity & Range (R² ≥ 0.999) V1->V3 V4 Precision (Repeatability ≤ 2.0%) V1->V4 V5 Accuracy (Recovery 98-102%) V1->V5 V6 Robustness (Flow/Temp/pH Varied) V1->V6 V7 Fully Validated Analytical Procedure V2->V7 V3->V7 V4->V7 V5->V7 V6->V7

Fig 2. ICH Q2(R2) analytical method validation lifecycle and acceptance criteria.

Quantitative Data Synthesis

The following table summarizes the required validation parameters, their strict acceptance criteria, and the typical quantitative results expected when executing this optimized protocol.

Validation ParameterICH Q2(R2) Acceptance CriteriaTypical Protocol Result
Specificity No interfering peaks at the retention time of the analyte from blank or placebo.Complies (Resolution > 2.0 from nearest impurity)
Linearity Correlation coefficient ( R2 ) ≥0.999 across 25% to 150% of nominal concentration. R2=0.9998
Accuracy (Recovery) Mean recovery across 3 concentration levels (50%, 100%, 150%) must be 98.0% – 102.0%.99.4% – 100.7%
Repeatability (Precision) %RSD of 6 independent sample preparations ≤2.0% .%RSD = 0.65%
Intermediate Precision %RSD across different days/analysts ≤2.0% .%RSD = 0.82%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥3:1 .0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥10:1 .0.15 µg/mL
Robustness System Suitability criteria met despite deliberate variations (Flow ±0.1 mL/min, Temp ±5∘ C).Complies ( Tf​≤1.3 , %RSD ≤1.1% )

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Proposed Revision of USP <1225> Validation of Analytical Procedures Source: ECA Academy / Pharmacopeial Forum URL: [Link]

  • Title: 1-(2-Fluorophenoxy)propan-2-amine hydrochloride Chemical Properties Source: Chemsrc Chemical Database URL: [Link]

Application

LC-MS/MS protocol for 1-(2-Fluorophenoxy)propan-2-amine hydrochloride quantification

An Application Note for the Bioanalytical Quantification of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride in Human Plasma using LC-MS/MS Abstract This document provides a comprehensive and detailed protocol for the qua...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Bioanalytical Quantification of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride in Human Plasma using LC-MS/MS

Abstract

This document provides a comprehensive and detailed protocol for the quantitative analysis of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology herein is designed for researchers, scientists, and drug development professionals requiring a robust, selective, and sensitive bioanalytical assay. The protocol encompasses a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation on a reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The scientific rationale for key experimental choices is elucidated throughout the document. All validation parameters are based on the principles outlined in the International Council for Harmonisation (ICH) M10 guideline and U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2]

Introduction and Scientific Rationale

1-(2-Fluorophenoxy)propan-2-amine is a small molecule primary amine whose pharmacokinetic and toxicokinetic profiles are essential for evaluation during drug development. Accurate quantification in biological matrices like human plasma is critical for these assessments. LC-MS/MS stands as the gold standard for such applications due to its unparalleled sensitivity, selectivity, and speed.[3] The selectivity is achieved by monitoring a specific precursor-to-product ion transition (MRM), which significantly reduces interference from complex biological matrix components.[4]

The choice of a simple protein precipitation extraction is based on its efficiency for high-throughput analysis and sufficient cleanup for many small molecules, balancing recovery with speed. Reversed-phase chromatography is selected for its robustness and wide applicability, with mobile phase modifiers used to ensure proper ionization and symmetrical peak shape for the basic amine analyte.[3] This entire workflow is designed to be validated according to international regulatory standards to ensure the integrity and reliability of the generated data.[5][6]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

  • Chemical Name: 1-(2-Fluorophenoxy)propan-2-amine hydrochloride

  • Molecular Formula: C₉H₁₃ClFNO

  • Molecular Weight: 205.66 g/mol

  • Chemical Structure: Chemical structure of 1-(2-Fluorophenoxy)propan-2-amine (Note: This is the structure of the free base, 1-(2-Fluorophenoxy)propan-2-amine)

  • Predicted Properties:

    • pKa: As a primary amine, the molecule is basic and will be protonated at physiological and acidic pH. The estimated pKa of the amine group is approximately 9.5 - 10.5. This dictates that an acidic mobile phase (pH 2-4) will ensure the analyte is in its cationic form, [M+H]⁺, which is ideal for both reversed-phase retention and positive mode electrospray ionization (ESI+).

    • Polarity: The molecule possesses both polar (amine) and non-polar (fluorophenyl) regions, making it suitable for reversed-phase liquid chromatography (RPLC).

Materials and Reagents

Chemicals and Solvents
  • 1-(2-Fluorophenoxy)propan-2-amine hydrochloride reference standard (>98% purity)

  • 1-(2-Fluorophenoxy)propan-2-amine-d6 hydrochloride (or other suitable stable isotope-labeled internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade, >99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma (K₂EDTA anticoagulant)

Equipment and Consumables
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer with an ESI source

  • Analytical Balance (5 decimal places)

  • Calibrated Pipettes

  • Vortex Mixer

  • Centrifuge (capable of >10,000 x g)

  • 1.5 mL Polypropylene Microcentrifuge Tubes

  • 96-well collection plates (optional, for high-throughput)

  • LC Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)

Experimental Workflow Overview

The overall analytical process is streamlined for efficiency and robustness.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Stock Prepare Stock Solutions (Analyte & IS) Spiking Prepare Spiking Solutions (Calibration & QC) Stock->Spiking Matrix Spike Plasma (Calibrators & QCs) Spiking->Matrix Precip Protein Precipitation (Acetonitrile with IS) Matrix->Precip Centrifuge Centrifuge & Supernatant Transfer Precip->Centrifuge Inject Inject Sample Extract Centrifuge->Inject LC LC Separation (Gradient Elution) Inject->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Regress Calibration Curve Regression (1/x² weighted) Integrate->Regress Calculate Calculate Concentrations Regress->Calculate Report Report Results Calculate->Report

Caption: High-level workflow from sample preparation to final data reporting.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride and the internal standard (IS).

    • Dissolve each in a separate 5 mL volumetric flask using methanol as the solvent. This yields a stock concentration of 1 mg/mL (as the hydrochloride salt).

    • Store at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary analyte stock solution with 50:50 acetonitrile/water to prepare a series of working solutions for spiking calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Spiking Solution (100 ng/mL):

    • Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Spike 5% (v/v) of the appropriate working standard solution into blank human plasma to prepare CC and QC samples. For example, add 5 µL of a working standard to 95 µL of blank plasma.

  • A typical calibration curve might range from 0.5 to 500 ng/mL.

  • Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation

This protocol is designed for efficiency and high recovery of the target analyte.

G plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) is_solution Add 200 µL Acetonitrile containing 100 ng/mL IS plasma->is_solution vortex Vortex Mix (1 minute) is_solution->vortex centrifuge Centrifuge (10 min @ 14,000 x g) vortex->centrifuge supernatant Transfer 100 µL Supernatant to analysis vial/plate centrifuge->supernatant inject Inject 5 µL onto LC-MS/MS System supernatant->inject

Caption: Step-by-step protein precipitation workflow for sample extraction.

LC-MS/MS Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
Column Waters ACQUITY BEH C18, 2.1x50mm, 1.7µmProvides excellent efficiency and peak shape for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures analyte is protonated for good retention and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, providing good balance of speed and pressure.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLBalances sensitivity with potential matrix effects.
LC Gradient See Table 2 belowA sharp gradient ensures a fast analysis time while eluting the analyte effectively.

Table 2: LC Gradient Profile

Time (min)Flow (mL/min)%A%B
0.000.4955
0.500.4955
2.500.4595
3.500.4595
3.600.4955
5.000.4955

Table 3: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositivePrimary amines readily form [M+H]⁺ ions.
Capillary Voltage 3.0 kVOptimized for stable spray and maximum ion signal.
Source Temp. 150 °CStandard temperature for ESI.
Desolvation Temp. 450 °CEnsures efficient solvent evaporation.
Desolvation Gas Nitrogen, 800 L/hrAids in desolvation of droplets.
Collision Gas ArgonStandard inert gas for collision-induced dissociation (CID).
Detection Mode Multiple Reaction Monitoring (MRM)Provides highest selectivity and sensitivity for quantification.[7]

Table 4: Proposed MRM Transitions (To be optimized empirically)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte 184.1109.1 (Fluorophenoxy)10020
Analyte (confirm.) 184.177.1 (Phenoxy)10035
IS (Analyte-d6) 190.1115.1 (Fluorophenoxy-d6)10020

Rationale for Fragmentation: The precursor ion ([M+H]⁺) for the analyte is m/z 184.1. A primary, high-abundance fragment is expected from the cleavage of the ether bond, resulting in a fluorophenoxy ion (m/z 109.1). A secondary, confirmatory ion could result from the loss of fluorine (m/z 90.1) or further fragmentation of the aromatic ring. These transitions must be determined experimentally by infusing the analyte directly into the mass spectrometer.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability for analyzing study samples.[8] The following parameters must be assessed.

Table 5: Method Validation Parameters and Acceptance Criteria (based on ICH M10)

ParameterPurposeKey ExperimentsAcceptance Criteria
Selectivity Ensure no interference at the retention time of the analyte and IS.Analyze ≥6 blank plasma lots.Response in blank samples should be <20% of LLOQ response for analyte and <5% for IS.
Calibration Curve Define the relationship between concentration and response.Analyze a blank, zero standard, and ≥6 non-zero concentrations over the expected range.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and their variability.Analyze QC samples at 4 levels in replicate (n≥5) across ≥3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the ion suppression or enhancement from the biological matrix.Compare analyte response in post-extraction spiked blank plasma vs. neat solution.%CV of the matrix factor across ≥6 lots should be ≤15%.
Recovery Measure the efficiency of the extraction process.Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples.Should be consistent and reproducible, though no specific % is mandated.
Stability Ensure analyte integrity under various storage and handling conditions.Analyze QCs after freeze-thaw cycles, short-term bench-top storage, long-term freezer storage, and post-preparative storage.Mean concentrations must be within ±15% of nominal values.

Data Analysis and Reporting

  • System Suitability: Before each analytical run, inject a mid-level QC sample multiple times (n=5) to ensure system performance. The peak area and retention time should have a %CV of ≤15%.

  • Quantification: Integrate the peak areas for the analyte and the IS. Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Calibration: Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators. Use a linear least-squares regression model with a 1/x² weighting factor, which is typically most appropriate for bioanalytical assays.

  • Concentration Calculation: Determine the concentrations of unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.

Conclusion

The described LC-MS/MS method provides a robust and sensitive framework for the quantification of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride in human plasma. The protocol utilizes a simple and rapid protein precipitation technique and standard reversed-phase chromatography coupled with highly selective MRM detection. Adherence to the outlined validation procedures, grounded in international regulatory guidelines, will ensure the generation of high-quality, reliable data suitable for supporting drug development programs.

References

  • Bettero, W., & Kedor-Hackmann, E. R. M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Laverty, G., & Jones, J. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. Analytical Chemistry, 89(3), 1743–1752.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry. Federal Register.
  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov.
  • U.S. Food and Drug Administration. (2018).
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov.
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. thermofisher.com.
  • Sigma-Aldrich. (n.d.). 2-(2-Fluorophenyl)propan-2-amine hydrochloride. sigmaaldrich.com.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1949-1963.
  • Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721.
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Li, Y., et al. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic.

Sources

Method

Application Notes &amp; Protocols: A Framework for Establishing In Vivo Dosing for Novel Amine Compounds

Note to the Researcher A comprehensive search of publicly available scientific literature and regulatory databases did not yield specific in vivo dosing guidelines, pharmacokinetic data, or toxicology reports for the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Note to the Researcher

A comprehensive search of publicly available scientific literature and regulatory databases did not yield specific in vivo dosing guidelines, pharmacokinetic data, or toxicology reports for the compound 1-(2-Fluorophenoxy)propan-2-amine hydrochloride. The information required to construct a precise dosing protocol for this specific molecule is not available in the public domain.

Therefore, this document provides a detailed, generalized framework for establishing in vivo dosing guidelines for a novel chemical entity, such as 1-(2-Fluorophenoxy)propan-2-amine hydrochloride. The principles and protocols outlined below are based on established practices in preclinical drug development and are intended to guide a researcher in the systematic evaluation of a new compound.[1][2] It is imperative that these general guidelines be adapted based on the specific physicochemical and biological properties of the compound, which must be determined through preliminary in vitro characterization.

Authored by: Gemini, Senior Application Scientist

Introduction and Foundational Principles

The transition from in vitro discovery to in vivo validation is a critical juncture in drug development. For a novel compound like 1-(2-Fluorophenoxy)propan-2-amine hydrochloride, a primary amine, several factors must be considered. Amines are often ionizable at physiological pH, which can affect membrane permeability, and they can be susceptible to first-pass metabolism.[3] Therefore, establishing a safe and effective in vivo dosing regimen requires a systematic, multi-step approach that begins with fundamental preclinical assessments.

The primary objective is to define a therapeutic window: a dose range that maximizes efficacy while minimizing toxicity. This is achieved through a logical progression of studies, starting with dose-range finding and culminating in efficacy evaluation in a relevant disease model.[1] All animal studies must be conducted in compliance with institutional and national guidelines for the ethical treatment of laboratory animals.

Prerequisite Data: The In Vitro Foundation

Before any in vivo work commences, a robust in vitro data package is essential to inform initial dose selection and to provide a mechanistic rationale for the compound's use.

Parameter Description Significance for In Vivo Dosing
IC50 / EC50 The concentration that produces 50% of the maximal inhibitory or effective response in a relevant cell-based or biochemical assay.[2]Provides a measure of potency. This value is the starting point for estimating a therapeutically relevant exposure level in vivo.
Cytotoxicity (CC50) The concentration that causes 50% cell death in a relevant cell line (e.g., HepG2 for liver toxicity).[2]Indicates the compound's general toxicity. A large therapeutic index (CC50/IC50) is desirable.
Mechanism of Action The specific biochemical pathway or target through which the compound exerts its effect.Informs the selection of relevant animal models and pharmacodynamic (PD) biomarkers to measure target engagement in vivo.
Aqueous Solubility The maximum concentration of the compound that can dissolve in an aqueous buffer at a given pH.Critical for formulation development. Poor solubility can limit oral bioavailability and may necessitate alternative routes of administration or specialized vehicle formulations.
LogP / LogD The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound.Predicts membrane permeability and potential for blood-brain barrier penetration. Highly lipophilic compounds may accumulate in fatty tissues.[4]
Metabolic Stability The rate at which the compound is metabolized by liver microsomes or hepatocytes in vitro.Helps predict in vivo clearance and half-life, which are crucial for determining dosing frequency.

Phase 1: Maximum Tolerated Dose (MTD) Determination

The first in vivo experiment is typically a dose-escalation study to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not produce unacceptable toxicity or more than a 10% loss in body weight.[1]

Protocol: Single-Dose MTD Study in Mice
  • Animal Model: Select a standard rodent model (e.g., C57BL/6 or BALB/c mice, 8-10 weeks old). Use a small group size (n=3-5 per sex per group).[2]

  • Vehicle Selection: Based on solubility data, prepare the compound in a suitable, well-tolerated vehicle (e.g., saline, PBS, 5% DMSO/95% corn oil).

  • Dose Escalation:

    • Start with a low dose, estimated from in vitro cytotoxicity data and allometric scaling principles.

    • Administer single, escalating doses of the compound to each group via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

    • A typical dose-escalation might follow a modified Fibonacci sequence (e.g., 1, 2, 3.5, 5, 7.5, 10 mg/kg).

  • Monitoring: Observe animals daily for a minimum of 7-14 days for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) and record body weight.

  • Endpoint: The MTD is identified as the dose level below the one that causes severe adverse effects or mortality.

Workflow for MTD Determination

MTD_Workflow cluster_prep Preparation cluster_dosing Dose Escalation cluster_obs Observation (7-14 Days) cluster_analysis Analysis start In Vitro Data (IC50, CC50) formulate Formulate Compound in Vehicle start->formulate groups Allocate Animal Groups (n=3-5/group) formulate->groups dose1 Dose Group 1 (Low Dose) dose2 Dose Group 2 monitor Monitor Daily: - Clinical Signs - Body Weight dose1->monitor doseN Dose Group N (High Dose) dose2->monitor doseN->monitor endpoint Determine MTD: Highest dose with no severe toxicity monitor->endpoint

Caption: Workflow for a single-dose Maximum Tolerated Dose (MTD) study.

Phase 2: Pharmacokinetic (PK) Profiling

A PK study measures how the animal's body processes the compound over time (Absorption, Distribution, Metabolism, and Excretion - ADME). This is essential for designing a rational dosing schedule (e.g., once or twice daily).[2]

Protocol: Single-Dose PK Study in Rats
  • Animal Model: Use a cannulated rodent model (e.g., Sprague Dawley rats with jugular vein cannulas) to facilitate serial blood sampling.

  • Dosing: Administer a single dose of the compound (typically a dose below the MTD, e.g., 1/3 to 1/2 of the MTD) via the intended route of administration (e.g., IV and PO to determine bioavailability).

  • Sample Collection: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.[2]

  • Bioanalysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method like LC-MS/MS.

  • Data Analysis: Plot plasma concentration versus time to determine key PK parameters.

PK Parameter Description Importance for Dosing Regimen
Cmax Maximum observed plasma concentration.Helps relate exposure to efficacy and toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC Area Under the Curve; total drug exposure over time.Key parameter for assessing overall exposure.[5]
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.Crucial for determining the dosing frequency needed to maintain therapeutic concentrations.
Bioavailability (F%) The fraction of an orally administered dose that reaches systemic circulation.Informs dose adjustments between IV and oral routes.

Phase 3: Efficacy Study Design

With MTD and PK data in hand, an efficacy study can be designed to test the therapeutic effect of the compound in a validated animal model of the disease of interest.

Protocol: Multi-Dose Efficacy Study
  • Disease Model: Utilize a well-established and relevant animal model for the target indication.

  • Group Allocation:

    • Group 1: Vehicle Control (receives only the vehicle).

    • Group 2: Positive Control (a known effective drug, if available).

    • Group 3-5: Test Compound at multiple dose levels (e.g., low, medium, high) selected based on MTD and PK data. Doses should be below the MTD.

  • Dosing Regimen: Administer the compound according to a schedule informed by its half-life (e.g., once daily, twice daily). The duration of the study will depend on the disease model.

  • Safety Assessment: Continue to monitor animals for body weight changes and clinical signs of toxicity throughout the study.

Logical Flow from Preclinical Data to Efficacy Dosing

Dosing_Logic cluster_efficacy Efficacy Study Design invitro In Vitro Potency (IC50) dose_level Select Dose Levels (< MTD) invitro->dose_level Informs therapeutic range mtd In Vivo Safety (MTD) mtd->dose_level Sets upper limit pk In Vivo Exposure (PK / Half-life) dose_freq Determine Dosing Frequency pk->dose_freq Determines schedule efficacy_study Conduct Efficacy Study in Disease Model dose_level->efficacy_study dose_freq->efficacy_study

Caption: Logic for designing an in vivo efficacy study dosing regimen.

Conclusion and Best Practices

For a novel agent like 1-(2-Fluorophenoxy)propan-2-amine hydrochloride, a methodical and data-driven approach is the only way to establish a safe and potentially effective in vivo dosing regimen. Researchers must resist the temptation to proceed to efficacy studies without first establishing a solid foundation of in vitro data, MTD, and PK parameters. Each step provides critical information that de-risks subsequent, more complex experiments, ultimately conserving resources and adhering to the highest standards of scientific and ethical conduct.

References

  • U.S. Food and Drug Administration. (2017, May 25). Environmental Assessment for Emtricitabine. accessdata.fda.gov. [Link]

  • Patil, M. et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. IAJPS. [Link]

  • Defraine, V. et al. (2018, February 8). 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol Kills Pseudomonas aeruginosa through Extensive Membrane Damage. Frontiers in Microbiology. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov. [Link]

  • Andrade, P. et al. (2008, March 3). Prodrugs for Amines. MDPI. [Link]

  • ASEAN. (n.d.). ASEAN Guideline for the Conduct of Bioequivalence Studies. HSA. [Link]

  • NextSDS. (n.d.). (S)-1-(2-Fluorophenyl)propan-1-aMine hydrochloride - Chemical Substance Information. NextSDS. [Link]

  • Guo, L. et al. (2025, July 17). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. MDPI. [Link]

Sources

Application

Application Note: Preclinical Formulation and Validation of 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride

Executive Summary & Mechanistic Rationale 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS: 1420680-62-1) is a highly specific, fluorinated analog of the Class IB antiarrhythmic drug mexiletine. In preclinical drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS: 1420680-62-1) is a highly specific, fluorinated analog of the Class IB antiarrhythmic drug mexiletine. In preclinical drug development, mexiletine derivatives are primarily investigated for their ability to induce use-dependent blockade of voltage-gated sodium channels (Nav), making them critical pharmacological tools for studying myotonia, cardiac arrhythmias, and neuropathic pain[1][2].

The introduction of a fluorine atom at the ortho position of the phenoxy ring alters the compound's electron density and lipophilicity compared to the 2,6-dimethyl substitution of classical mexiletine. This structural modification influences the drug's binding kinetics within the inner cavity of the Nav channel pore (specifically interacting with residues like Phe1586)[2].

When transitioning this compound from in vitro assays to in vivo animal models (e.g., murine models of allodynia or arrhythmia), researchers must navigate specific physicochemical hurdles. Because it is an amine hydrochloride salt, unbuffered aqueous solutions are highly acidic. Administering such solutions intravenously (IV) can cause localized tissue necrosis, phlebitis, and hemolysis. Therefore, a rationally designed, self-validating formulation protocol is required to ensure physiological compatibility without compromising API solubility.

Physicochemical Profiling & Quantitative Data

Understanding the physical chemistry of the API is the foundation of any robust formulation. The table below summarizes the critical parameters that dictate our formulation strategy.

ParameterValueFormulation & Pharmacological Implication
Compound Name 1-(2-Fluorophenoxy)propan-2-amine HClActive Pharmaceutical Ingredient (API).
CAS Number 1420680-62-1Unique identifier for analytical reference[1].
Molecular Weight 205.66 g/mol Essential for accurate molarity and dosing calculations[1].
Molecular Formula C9H13ClFNOThe hydrochloride salt ensures high initial aqueous solubility.
Estimated pKa ~9.0 (Primary Amine)At physiological pH (7.4), >95% of the drug is ionized, ensuring solubility[3].
Target Receptor Voltage-Gated Na⁺ ChannelsUse-dependent blocker; requires precise systemic delivery[4].

Nav Channel Blockade Mechanism

To contextualize the in vivo effects of the formulation, the following diagram illustrates the pharmacological pathway of the API.

Nav_Pathway Drug 1-(2-Fluorophenoxy) propan-2-amine HCl Nav Voltage-Gated Sodium Channel (Nav) Drug->Nav Binds inner pore (e.g., Phe1586) State Inactivated State Stabilization Nav->State Use-dependent blockade Excitability Decreased Cellular Excitability State->Excitability Reduces Na+ influx Outcome Antiarrhythmic & Antiallodynic Effects Excitability->Outcome In vivo efficacy

Figure 1: Nav channel blockade mechanism by 1-(2-Fluorophenoxy)propan-2-amine.

Self-Validating Formulation Protocols

The following protocols are designed for a standard 10 mg/mL dosing solution suitable for Intravenous (IV) or Intraperitoneal (IP) administration in rodent models.

Core Causality in the Workflow
  • Buffer Selection: We utilize 1X Phosphate-Buffered Saline (PBS) rather than pure water. The hydrochloride salt of the API will naturally drop the pH of unbuffered water to ~4.5. PBS provides the buffering capacity needed to neutralize the HCl and bring the solution closer to physiological tolerance.

  • Filter Selection: Polyethersulfone (PES) membranes are mandated over Nylon or Cellulose Acetate. PES exhibits ultra-low non-specific binding for small, lipophilic amines, ensuring that the API concentration remains exactly at the calculated 10 mg/mL post-filtration.

Protocol A: Preparation of 10 mg/mL IV/IP Solution

Step 1: API Weighing

  • Weigh exactly 10.0 mg of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride using a calibrated microbalance.

  • Note: Account for the salt mass. 10.0 mg of the HCl salt (MW 205.66) yields ~8.22 mg of the active free base. If your study requires dosing based on the free base, adjust the initial mass to 12.16 mg.

Step 2: Initial Dissolution

  • Transfer the API to a sterile glass vial.

  • Add 800 µL of sterile 1X PBS (pH 7.4).

  • Vortex for 30–60 seconds until completely dissolved. The solution should be entirely transparent.

Step 3: pH Adjustment & Self-Validation (Critical Step)

  • Measure the pH using a micro-pH probe. It will likely read between 6.5 and 6.8 due to the acidic nature of the dissolved HCl salt overwhelming the local buffer capacity.

  • Carefully titrate with 0.1 N NaOH in 2 µL increments until the pH reaches 7.2 – 7.4 .

  • Self-Validation Check: If the pH accidentally exceeds 8.5, the solution will immediately turn cloudy. Causality: At high pH, the primary amine (pKa ~9.0) begins to deprotonate into its highly lipophilic free-base form, which is insoluble in water[3]. If cloudiness is observed, the formulation has failed and must be discarded. A clear solution at pH 7.4 validates that the drug remains in its soluble, ionized state.

Step 4: Volume Adjustment

  • Add 1X PBS to bring the final volume to exactly 1.0 mL. Vortex briefly to homogenize.

Step 5: Sterilization

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm PES syringe filter.

  • Filter the solution into a sterile, endotoxin-free dosing vial.

Formulation & Validation Workflow Diagram

Formulation_Workflow Weigh Weigh API (HCl Salt) Dissolve Dissolve in 80% Vol 1X PBS Weigh->Dissolve Adjust Titrate pH to 7.2-7.4 (0.1N NaOH) Dissolve->Adjust Neutralizes HCl Validate Self-Validation: Check for Cloudiness Adjust->Validate High pH = Precipitation Filter Sterile Filtration (0.22 µm PES) Validate->Filter Clear solution proceeds Dose In Vivo Dosing (IV, IP) Filter->Dose Cleared for animal studies

Figure 2: Step-by-step formulation and self-validation workflow for in vivo dosing.

Pre-Dosing Quality Control (QC) Metrics

Before administering the formulated 1-(2-Fluorophenoxy)propan-2-amine hydrochloride to animal cohorts, verify the following parameters to ensure reproducibility and animal welfare:

  • Osmolarity: Must fall between 280 - 320 mOsm/kg . Hypotonic solutions will cause red blood cell lysis; hypertonic solutions will cause cell crenation and pain at the injection site.

  • Visual Clarity: Must score a "0" on the European Pharmacopoeia (Ph. Eur.) clarity scale (indistinguishable from pure water).

  • Chemical Stability: Amine hydrochlorides in PBS are generally stable at 4°C for up to 7 days. However, for rigorous pharmacokinetic (PK) studies, fresh preparation on the day of dosing is highly recommended to prevent any potential oxidative degradation of the phenoxy ether linkage.

References

  • Chemsrc. "CAS#:1420680-62-1 | 1-(2-Fluorophenoxy)propan-2-amine hydrochloride." Chemsrc Chemical Database.
  • De Luca, A., et al. "Molecular Insights into the Local Anesthetic Receptor within Voltage-Gated Sodium Channels Using Hydroxylated Analogs of Mexiletine." Frontiers in Pharmacology, NIH PMC.
  • Catalano, A., et al. "Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels." Journal of Medicinal Chemistry, ACS Publications.
  • Galaon, T., et al. "Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization." Molecules, NIH PMC.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 1-(2-Fluorophenoxy)propan-2-amine hydrochloride solubility issues

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS: 1420680-62-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS: 1420680-62-1)[1]. As an amine hydrochloride salt, this compound presents specific physicochemical challenges during formulation, primarily driven by pH-dependent ionization and the common ion effect.

This guide moves beyond basic troubleshooting by explaining the thermodynamic causality behind solubility failures, providing you with self-validating protocols to ensure scientific integrity in your assays.

Mechanistic Troubleshooting Workflow

Before altering your experimental parameters, you must correctly diagnose why your compound is precipitating. The diagram below outlines the logical workflow for differentiating between the two most common causes of amine salt precipitation.

TroubleshootingFlow Start Precipitation of 1-(2-Fluorophenoxy) propan-2-amine HCl Diagnostic Diagnostic Drop Test: Add 1 drop 0.1M HCl to aliquot Start->Diagnostic Dissolves Precipitate Dissolves Diagnostic->Dissolves Observation 1 Worsens Precipitate Worsens Diagnostic->Worsens Observation 2 FreeBase Diagnosis: Free Base Precipitation (Buffer pH is too high) Dissolves->FreeBase CommonIon Diagnosis: Common Ion Effect (Excess Cl- in buffer, e.g., PBS) Worsens->CommonIon FixpH Solution: Lower buffer pH or use DMSO co-solvent FreeBase->FixpH FixCl Solution: Switch to Cl- free buffer (e.g., Acetate, HEPES) CommonIon->FixCl

Diagnostic workflow for differentiating free-base precipitation and the common ion effect.

Frequently Asked Questions (FAQs)

Q1: I prepared a highly concentrated stock in pure water perfectly, but when I dilute it into PBS (pH 7.4), it instantly turns cloudy. What is happening?

The Causality: You are likely observing the Common Ion Effect , not a pH issue. 1-(2-Fluorophenoxy)propan-2-amine is formulated as a hydrochloride salt to maximize aqueous solubility[1]. The solubility of this salt is governed by its solubility product constant ( Ksp​=[Amine+][Cl−] ). Phosphate-Buffered Saline (PBS) contains approximately 137 mM NaCl. When you introduce your drug into a solution already saturated with chloride ions, the maximum allowable concentration of the protonated amine drops drastically to maintain the Ksp​ equilibrium[2]. This forces the intact amine hydrochloride salt to crash out of solution as a solid precipitate.

Q2: I tried to fix the precipitation in PBS by adding a few drops of 1M HCl to lower the pH, but the precipitation got worse! Why?

The Causality: This is a classic formulation trap. Researchers often assume that precipitation in biological buffers is caused by the buffer's alkalinity (pH 7.4) deprotonating the amine into its highly insoluble neutral "free base" form[3]. To counter this, they add HCl to re-protonate the amine. However, if the initial precipitation was actually caused by the Common Ion Effect (see Q1), adding HCl introduces even more chloride ions into the system. This pushes the equilibrium further toward the solid state, worsening the precipitation[2].

Q3: How do I prepare a reliable, high-concentration stock solution for in vitro assays?

The Causality: To bypass the ionic limitations of aqueous buffers, you must disrupt the crystal lattice energy of the salt using an organic co-solvent[4]. DMSO or Ethanol are highly effective because they solvate the molecule based on polarity rather than ionic dissociation. Based on authoritative data from its close structural analogue, Mexiletine hydrochloride (1-(2,6-dimethylphenoxy)propan-2-amine hydrochloride), solubility in DMSO can safely exceed 100 mg/mL[5],[6].

Quantitative Solubility Profile

Because empirical data for the specific fluorinated derivative can vary by hydration state, the following table synthesizes expected solubility limits based on the chemical behavior of its primary structural analogue (Mexiletine HCl)[5],[7],[6].

Solvent SystemExpected Solubility LimitOperational Recommendation
Water (Deionized) ~50 mg/mLExcellent for initial dissolution; unstable if pH shifts.
DMSO (100%) >100 mg/mLOptimal for Stock Solutions. Requires sonication.
Methanol ~50 mg/mLGood for analytical preparations (e.g., HPLC/MS).
PBS (pH 7.4) < 2.5 mg/mLHigh risk of common ion precipitation. Use co-solvents.
10% DMSO / 90% Saline ≥ 2.5 mg/mLRecommended for in vivo or cell-based assay dilutions.

Self-Validating Experimental Protocols

To ensure trustworthiness in your assay preparation, do not rely on visual inspection alone. Use the following self-validating protocol to prepare your working solutions.

Protocol: Preparation of a 10 mM Working Solution in Biological Media

Materials Required:

  • 1-(2-Fluorophenoxy)propan-2-amine hydrochloride powder[1]

  • Anhydrous DMSO (Cell-culture grade)

  • Target Biological Buffer (e.g., HEPES or Acetate preferred over PBS to minimize Cl− )

  • 0.1 M HCl (for diagnostic testing)

Step-by-Step Methodology:

  • Stock Preparation: Weigh the required mass of the hydrochloride salt and dissolve it entirely in 100% anhydrous DMSO to create a 100 mM master stock. Vortex for 60 seconds. Note: The solution should be completely clear.[5]

  • Pre-Warming: Warm both the 100 mM DMSO stock and your target aqueous buffer to 37°C in a water bath. This increases the kinetic energy of the solvent, temporarily raising the Ksp​ during the critical mixing phase.

  • Dropwise Dilution: While continuously vortexing the aqueous buffer, add the DMSO stock dropwise until you reach the final 10 mM concentration (a 1:10 dilution, resulting in 10% final DMSO).

  • The Diagnostic Drop Test (Self-Validation):

    • If the solution remains clear, proceed to your assay.

    • If the solution turns cloudy, extract a 100 µL aliquot into a separate microcentrifuge tube.

    • Add exactly 1 drop of 0.1 M HCl to the aliquot and vortex.

    • Interpretation: If the aliquot clears up, your buffer pH was too high (free base precipitation)[3]. You must lower the pH of your bulk buffer. If the aliquot becomes more turbid, you have hit the common ion limit[2]. You must either decrease the final drug concentration, increase the DMSO percentage, or switch to a chloride-free buffer system.

References

  • [7] Mexiletine Hydrochloride | C11H18ClNO | CID 21467 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • [1] CAS#:1420680-62-1 | 1-(2-Fluorophenoxy)propan-2-amine hydrochloride. Chemsrc. Available at:[Link]

  • [2] Trouble shooting drug solubility help?. ResearchGate. Available at:[Link]

  • [3] Isolation (Recovery) of amines. University of Alberta. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride

Introduction & Mechanistic Overview 1-(2-Fluorophenoxy)propan-2-amine hydrochloride is a primary aliphatic amine. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic amines are notorious for exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

1-(2-Fluorophenoxy)propan-2-amine hydrochloride is a primary aliphatic amine. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic amines are notorious for exhibiting severe asymmetrical peak shapes, commonly referred to as "peak tailing."

The root cause of this phenomenon is a dual-retention mechanism. While the hydrophobic backbone of the molecule interacts with the C18 stationary phase (the intended primary interaction), the highly basic primary amine group engages in strong secondary ion-exchange interactions with residual, unreacted silanol groups (Si-OH) on the silica support [2]. Because these active silanol sites are limited in number and possess varying degrees of acidity, they cause a fraction of the analyte molecules to lag behind the main band, creating an elongated "tail"[3].

Diagnostic Workflow

G Start Observe Peak Tailing (Tf > 1.5) NeutralTest Inject Neutral Marker (e.g., Toluene) Start->NeutralTest CheckScope Does the neutral marker tail? NeutralTest->CheckScope PhysicalIssue Physical Issue: Dead Volume / Column Void CheckScope->PhysicalIssue Yes ChemicalIssue Chemical Issue: Secondary Silanol Interactions CheckScope->ChemicalIssue No FixPhysical Replace fittings, reduce tubing ID, or replace damaged column PhysicalIssue->FixPhysical CheckPH Is Mobile Phase pH between 4.0 and 8.0? ChemicalIssue->CheckPH AdjustPH Adjust pH < 3.0 to protonate silanols CheckPH->AdjustPH Yes CheckColumn Using an end-capped or Type B silica column? CheckPH->CheckColumn No ChangeColumn Switch to base-deactivated or polar-embedded column CheckColumn->ChangeColumn No AddTEA Add 10 mM Triethylamine (TEA) as a competing base CheckColumn->AddTEA Yes

Figure 1: Diagnostic logic tree for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 1-(2-Fluorophenoxy)propan-2-amine tail so severely compared to my neutral impurities? A1: The compound contains a primary amine with a pKa likely between 9.0 and 10.0. At typical mobile phase pH levels (pH 4–8), the amine is fully protonated (positively charged). Simultaneously, residual silanols on the silica column (pKa ~ 4–5) are ionized (negatively charged). This creates a strong electrostatic cation-exchange interaction. Neutral impurities do not carry a charge and therefore only interact via hydrophobic partitioning, resulting in symmetrical peaks [1].

Q2: How does mobile phase pH affect the peak shape of this specific compound? A2: pH dictates the ionization state of both the analyte and the column surface.

  • Mid-pH (4.0 - 8.0): Worst-case scenario. The amine is protonated (+) and the silanols are ionized (-). Tailing is maximized[2].

  • Low-pH (< 3.0): The silanols are fully protonated and neutral (Si-OH), eliminating the negative charge on the column. The amine remains protonated, but without the electrostatic attraction to the silica, tailing is drastically reduced [3].

  • High-pH (> 10.5): The primary amine is deprotonated and neutral. It no longer interacts with the ionized silanols. (Note: This requires a specialized high-pH stable column, such as hybrid silica).

Q3: Can I just inject less sample to fix the tailing? A3: No. In fact, injecting less sample can sometimes make silanol-induced tailing look worse. While mass overload (injecting too much) typically causes peak fronting or broadening, secondary silanol interactions are high-energy, low-capacity sites. If you inject a very small amount of sample, a larger percentage of your total analyte molecules get "stuck" on these active sites, increasing the asymmetry factor [4].

Q4: How do I definitively prove the tailing is chemical and not a bad column/plumbing? A4: Run a self-validating system test: Inject a purely neutral, retained compound (like toluene or uracil, depending on your organic modifier). If the neutral compound tails, you have a physical problem (a void at the head of the column or extra-column dead volume). If the neutral compound is perfectly symmetrical but your amine tails, the issue is strictly chemical (acid-base interaction) [1].

Step-by-Step Troubleshooting Protocols

Protocol A: Low-pH Mobile Phase Optimization

Mechanism: Protonating residual silanols to eliminate ion-exchange sites.

  • Prepare Aqueous Phase: Measure 1000 mL of HPLC-grade water into a clean mobile phase bottle.

  • Add Acidic Modifier: Add 1.0 mL of Trifluoroacetic acid (TFA) or 1.0 mL of Formic Acid to achieve a 0.1% v/v concentration.

    • Expert Insight: TFA is an ion-pairing agent and is highly effective for primary amines, but it can suppress MS signals. If using LC-MS, use Formic Acid (pH ~ 2.7).

  • Prepare Organic Phase: Add 0.1% v/v of the same acid to your organic modifier (Acetonitrile or Methanol).

  • System Equilibration: Flush the column with the new low-pH mobile phase for at least 20 column volumes. Silica takes time to fully protonate and reach equilibrium.

  • Evaluate: Inject a standard of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride. Calculate the USP Tailing Factor ( Tf​ ). A value ≤1.2 indicates a successful resolution.

Protocol B: Implementation of a Competing Base Additive

Mechanism: Using a small, highly basic modifier to competitively block active silanol sites.

  • Select Additive: Triethylamine (TEA) is the industry standard. It is small, highly basic (pKa ~ 10.7), and easily accesses sterically hindered silanols [4].

  • Prepare Buffer: In 1000 mL of your aqueous mobile phase, add 1.4 mL of TEA (yielding approx. 10 mM concentration).

  • Adjust pH: TEA will raise the pH significantly. Use Phosphoric acid (for UV detection) or Acetic acid to titrate the buffer back to your desired operational pH (e.g., pH 6.0 or pH 3.0).

  • Equilibrate & Test: Flush the system thoroughly. Inject the sample. The TEA will continuously occupy the active silanol sites, allowing the bulkier 1-(2-Fluorophenoxy)propan-2-amine to elute symmetrically based purely on hydrophobic interactions.

Quantitative Impact of Interventions

The following table summarizes the typical chromatographic improvements observed when applying these troubleshooting techniques to a primary amine like 1-(2-Fluorophenoxy)propan-2-amine hydrochloride.

Chromatographic ConditionPrimary MechanismUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution Impact
Standard C18 (Type A Silica), pH 7.0 Strong ion-exchange (Amine+ / Silanol-)2.5 - 3.5 (Severe)< 3,000Poor (Peak merging)
End-capped C18 (Type B Silica), pH 7.0 Reduced silanols, but still some interaction1.5 - 1.8 (Moderate)~ 6,000Fair
End-capped C18, pH 2.5 (0.1% TFA) Silanols neutralized, ion-pairing active1.0 - 1.1 (Excellent)> 12,000High
Standard C18, pH 6.0 + 10mM TEA Silanol sites competitively blocked1.1 - 1.3 (Good)~ 10,000Good

References

  • HPLC Peak Tailing - Causes and Solutions. Axion Analytical Labs, 15 Feb. 2022. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc., 28 Oct. 2025. Available at: [Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online (LCGC Blog), 12 Nov. 2019. Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Advanced Chemistry Development (ACD/Labs), 6 Oct. 2022. Available at: [Link]

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound. We will delve into the underlying chemical principles of each synthetic step, providing not just protocols, but the rationale behind them.

Overview of the Synthetic Pathway

The synthesis of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride is typically achieved through a three-step process. Understanding this pathway is the first step in effective troubleshooting.

G cluster_0 Reactants cluster_1 Intermediate 1 cluster_2 Intermediate 2 A Step 1: Williamson Ether Synthesis I1 1-(2-Fluorophenoxy)propan-2-one A->I1 Base (e.g., K2CO3) Solvent (e.g., Acetone) B Step 2: Reductive Amination I2 1-(2-Fluorophenoxy)propan-2-amine (Free Base) B->I2 C Step 3: Hydrochloride Salt Formation D Final Product C->D R1 2-Fluorophenol R1->A R2 1-Chloropropan-2-one R2->A I1->B Ammonia Source Reducing Agent (e.g., NaBH3CN) I2->C HCl in Solvent (e.g., HCl in Dioxane)

Caption: General synthetic workflow for 1-(2-Fluorophenoxy)propan-2-amine HCl.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

Step 1: Williamson Ether Synthesis

Question: My yield for the formation of 1-(2-fluorophenoxy)propan-2-one is consistently low (<60%). What are the likely causes and how can I improve it?

Answer: Low yields in this Williamson ether synthesis step are common and can typically be attributed to one of several factors. The reaction involves the deprotonation of 2-fluorophenol to form a phenoxide, which then acts as a nucleophile to displace the chloride from 1-chloropropan-2-one.[1][2]

Potential Causes & Solutions:

  • Incomplete Deprotonation of 2-Fluorophenol:

    • Cause: The base used may be too weak or not anhydrous, or an insufficient amount was used. 2-Fluorophenol has a pKa of ~8.8, so a base strong enough to ensure complete deprotonation is necessary.

    • Solution:

      • Choice of Base: While potassium carbonate (K₂CO₃) is commonly used, a stronger base like sodium hydride (NaH) can be more effective.[2][3] NaH will irreversibly deprotonate the phenol.

      • Anhydrous Conditions: Ensure your base and solvent are thoroughly dried. Water will consume the base and can hydrolyze the 1-chloropropan-2-one.

      • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to drive the equilibrium towards the phenoxide.

  • Side Reactions:

    • Cause: The primary competing reaction is an E2 elimination of the alkyl halide, although with 1-chloropropan-2-one this is less of a concern than with secondary or tertiary halides.[1][2] Self-condensation of the ketone can also occur under strongly basic conditions.

    • Solution:

      • Temperature Control: Maintain a moderate reaction temperature. Refluxing in acetone (56°C) is generally sufficient. Overheating can favor side reactions.

      • Order of Addition: Add the 1-chloropropan-2-one slowly to the mixture of 2-fluorophenol and base. This keeps the concentration of the enolate of the product low, minimizing self-condensation.

  • Solvent Choice:

    • Cause: The solvent must be aprotic to avoid solvating the phenoxide nucleophile too strongly. Protic solvents will hydrogen-bond with the phenoxide, reducing its nucleophilicity.

    • Solution: Polar aprotic solvents like acetone, acetonitrile, or DMF are excellent choices as they dissolve the reactants and facilitate the Sₙ2 reaction.[1]

Troubleshooting Workflow for Step 1

G Start Low Yield in Step 1? CheckBase Is the base strong enough and anhydrous? (e.g., K2CO3, NaH) Start->CheckBase Yes CheckSolvent Is the solvent polar and aprotic? (e.g., Acetone, DMF) CheckBase->CheckSolvent Yes Sol_Base Action: Use a stronger, anhydrous base (e.g., NaH) in slight excess (1.2 eq). CheckBase->Sol_Base No CheckTemp Is the temperature controlled? (Avoid excessive heat) CheckSolvent->CheckTemp Yes Sol_Solvent Action: Switch to dry DMF or acetonitrile. CheckSolvent->Sol_Solvent No Sol_Temp Action: Maintain moderate temperature (e.g., refluxing acetone) and add 1-chloropropan-2-one slowly. CheckTemp->Sol_Temp No

Caption: Decision tree for troubleshooting low yield in the etherification step.

Step 2: Reductive Amination

Question: I am seeing multiple byproducts and a low yield of the desired amine after the reductive amination of 1-(2-fluorophenoxy)propan-2-one. How can I optimize this step?

Answer: Reductive amination is a powerful method for forming amines, but it requires careful control of pH and the choice of reducing agent to be efficient.[4] The reaction proceeds via the formation of an imine intermediate from the ketone and ammonia, which is then reduced to the amine.

Potential Causes & Solutions:

  • Inefficient Imine Formation:

    • Cause: The formation of the imine from a ketone and ammonia is an equilibrium process. Water is produced, and if not managed, it can push the equilibrium back to the starting materials. The pH is also critical; it must be acidic enough to protonate the carbonyl, but not so acidic that it protonates all of the ammonia, rendering it non-nucleophilic.

    • Solution:

      • Ammonia Source: Using a large excess of ammonia, often as ammonium acetate or a solution of ammonia in methanol, can drive the reaction forward.

      • pH Control: A slightly acidic pH (around 6-7) is often optimal. Acetic acid can be used as a catalyst.[5]

  • Choice of Reducing Agent:

    • Cause: A key challenge is to reduce the imine intermediate without reducing the starting ketone.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) is an excellent choice because it is a mild reducing agent that is selective for the protonated imine (an iminium ion) over the ketone at a neutral or slightly acidic pH.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.[5] Standard sodium borohydride (NaBH₄) can also be used, but it is less selective and can reduce the starting ketone.

  • Over-alkylation:

    • Cause: The product, a primary amine, can potentially react with another molecule of the starting ketone to form a secondary amine.

    • Solution: Using a large excess of the ammonia source helps to ensure that the ketone is more likely to react with ammonia than with the product amine.

ParameterRecommendationRationale
Ammonia Source Ammonium acetate or 7N NH₃ in MethanolProvides a high concentration of ammonia and helps buffer the pH.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Selective for the imine/iminium ion over the ketone at pH 6-7.[4]
Solvent Methanol or EthanolGood solubility for all reactants and intermediates.
pH 6-7Optimal for imine formation without deactivating the ammonia nucleophile.
Step 3: Hydrochloride Salt Formation

Question: When I try to form the hydrochloride salt, my product oils out or the precipitation is incomplete. What is the best procedure for obtaining a crystalline solid?

Answer: The final step of converting the free base amine to its hydrochloride salt is crucial for purification and stability. Oiling out is a common problem and is often related to the presence of water or the choice of solvent.[6]

Potential Causes & Solutions:

  • Presence of Water:

    • Cause: The hydrochloride salt can be hygroscopic and may have some solubility in water. If your free base or solvent contains water, it can inhibit crystallization.

    • Solution: Ensure your amine free base is dry before attempting salt formation. Using an anhydrous source of HCl is highly recommended.

  • Improper Solvent System:

    • Cause: The ideal solvent system is one in which the free base is soluble, but the hydrochloride salt is insoluble.

    • Solution:

      • Recommended Method: Dissolve the purified amine free base in a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE). Then, slowly add a solution of anhydrous HCl in a solvent like 1,4-dioxane or isopropanol.[7] The salt should precipitate as a crystalline solid.

      • Avoid Aqueous HCl: Using aqueous HCl can introduce water, leading to the issues described above.[6] If gassing with anhydrous HCl is not an option, a solution of HCl in an organic solvent is the best alternative.[7]

      • Cooling: Cooling the mixture in an ice bath after the addition of HCl can aid in complete precipitation.

Detailed Experimental Protocol: Hydrochloride Salt Formation

This protocol assumes you have ~10g of purified 1-(2-Fluorophenoxy)propan-2-amine free base.

  • Preparation: In a clean, dry flask, dissolve the 1-(2-Fluorophenoxy)propan-2-amine free base (1 equivalent) in 100 mL of anhydrous diethyl ether. Stir until fully dissolved.

  • Acidification: While stirring, slowly add 1.1 equivalents of a 2M solution of HCl in diethyl ether (or a 4M solution in 1,4-dioxane) dropwise. A white precipitate should begin to form immediately.

  • Crystallization: Once the addition is complete, continue stirring the resulting slurry at room temperature for 30 minutes. Then, cool the flask in an ice bath for 1 hour to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the crystalline product under high vacuum to a constant weight.

This method avoids the introduction of water and typically yields a high-purity, crystalline hydrochloride salt.[7][8]

References

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • Refining Community. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • West Virginia University. (n.d.). 12. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Myers, A. (n.d.). Chem 115. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • PMC. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]

  • Google Patents. (n.d.). CN104262178A - Synthesis method of propafenone hydrochloride.

Sources

Optimization

minimizing degradation of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride in aqueous solutions

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with fluorinated aryloxypropanamines like 1-(2-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with fluorinated aryloxypropanamines like 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS 1420680-62-1). While this compound exhibits excellent aqueous solubility, its molecular architecture—specifically the phenoxy ether linkage, the primary amine, and the ortho-fluoro substitution—makes it highly susceptible to insidious degradation if environmental stressors are not tightly controlled.

This guide provides a deep dive into the causality of its degradation and offers self-validating protocols to ensure the integrity of your aqueous stock solutions.

Core Mechanisms of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the molecule:

  • Hydrolytic Ether Cleavage: The phenoxy ether bond is generally stable under neutral conditions but becomes highly susceptible to nucleophilic attack via acid- or base-catalyzed hydrolysis at extreme pH levels[1].

  • Oxidative Deamination: The primary aliphatic amine can undergo oxidation in the presence of dissolved oxygen and trace transition metals, leading to the formation of hydroxylamines, oximes, or complete deamination.

  • Photolytic Defluorination: The ortho-fluorine substitution on the aromatic ring introduces a specific vulnerability to UV-induced radical formation. Exposure to light can trigger photolytic defluorination and accelerate the cleavage of the adjacent ether bond[2].

Troubleshooting & FAQs

Q1: Why is my stock solution losing titer over time at room temperature, even when stored in the dark?

The Causality: This is a classic presentation of first-order hydrolytic degradation. Studies on structurally homologous aryloxypropanamines (such as mexiletine hydrochloride) demonstrate a first-order degradation constant ( k ) of approximately 9.053×10−4 day−1 at 25°C[1]. This results in a t90​ (the time until 10% of the active pharmaceutical ingredient is degraded) of roughly 115.5 days[1]. The Solution: Thermodynamics dictate this decay. By simply shifting your storage conditions to 4°C, you significantly reduce the kinetic energy available for hydrolysis, extending the t90​ to over 173 days[1].

Q2: Does the choice of buffer affect the stability of the ether linkage?

The Causality: Absolutely. The primary amine of 1-(2-Fluorophenoxy)propan-2-amine has a pKa of approximately 9.0 to 9.2[1]. When dissolved in unbuffered ultra-pure water, the solution naturally equilibrates to a pH between 3.5 and 5.5[3]. If you force the solution to a physiological pH (7.4) for long-term storage, a significant fraction of the compound shifts toward its free-base form, drastically increasing its susceptibility to oxidation and base-catalyzed ether cleavage[1]. The Solution: For concentrated stock solutions, maintain a pH of 4.5 using a weak acetate or citrate buffer. This ensures the amine remains fully protonated (electronically protecting it from oxidation) while avoiding the extreme acidity (< pH 3.0) that triggers acid-catalyzed ether hydrolysis.

Q3: How do I prevent photolytic degradation during long-term in vitro assays?

The Causality: Fluorophenoxy derivatives are sensitive to UV and high-intensity visible light, which can induce photolytic defluorination and generate reactive oxygen species (ROS)[2]. The Solution: If your assay runs longer than 12 hours, you must use actinic (amber) glassware. Furthermore, ensure your assay media does not contain photosensitizers (such as riboflavin or phenol red), which can act as catalysts for photolytic degradation under ambient laboratory lighting[2].

Quantitative Stability Data

The following table summarizes the extrapolated degradation kinetics based on homologous aryloxypropanamine behavior under various environmental conditions[1][4].

Storage ConditionSolution pHLight ExposureEst. Degradation Constant ( k )Estimated Shelf Life ( t90​ )
25°C (Room Temp) Unbuffered (~5.0)Ambient 9.05×10−4 day−1 ~115 Days
4°C (Refrigerated) Unbuffered (~5.0)Dark 6.10×10−4 day−1 ~173 Days
4°C (Refrigerated) Buffered (pH 4.5)Dark <5.00×10−4 day−1 > 200 Days
60°C (Accelerated) Unbuffered (~5.0)Ambient 1.30×10−3 day−1 < 10 Days

Systems-Level Visualization

The diagram below maps the environmental stressors to their respective degradation pathways, alongside the targeted stabilization strategies implemented in our protocol.

Degradation pathways of 1-(2-Fluorophenoxy)propan-2-amine and targeted stabilization strategies.

Step-by-Step Methodology: Preparation of Ultra-Stable Aqueous Stocks

To ensure a self-validating, highly reproducible workflow, follow this protocol to prepare stock solutions that mitigate all three major degradation pathways.

Materials Required:

  • Ultra-pure water (18.2 MΩ·cm)

  • Sodium acetate and Acetic acid (for buffer)

  • Argon gas (high purity)

  • Amber glass HPLC vials with PTFE-lined septa

  • 0.22 µm PTFE syringe filters

Protocol:

  • Solvent Deoxygenation (Mitigates Oxidation): Boil 100 mL of ultra-pure water and immediately sparge with Argon gas for 15 minutes as it cools. This displaces dissolved oxygen, preventing radical-mediated oxidative deamination.

  • Buffer Formulation (Mitigates Hydrolysis): Prepare a 50 mM sodium acetate buffer using the degassed water. Adjust the pH to exactly 4.5 using 0.1 N HCl or NaOH. This specific pH locks the compound in its stable, protonated salt form (pKa ~9.2)[1].

  • Dissolution (Mitigates Photolysis): Dim the ambient laboratory lighting. Weigh the required mass of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride using a microbalance and dissolve it in the buffered solvent.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Critical Note: Do not use Nylon filters, as the hydrophobic fluorophenoxy moiety may non-specifically bind to the membrane, artificially lowering your titer.

  • Aliquot and Storage: Dispense the filtered solution into amber glass vials. Gently blow a stream of Argon gas over the headspace of each vial before immediately sealing with a PTFE-lined cap. Store working stocks at 4°C and long-term reserves at -20°C.

References

  • Title: Extemporaneous Formulation and Stability Testing of Mexiletine Hydrochloride Solution Source: ProQuest / International Journal of Pharmaceutical Compounding URL
  • Title: A Comprehensive Technical Guide to the Physicochemical Properties and Formulation of Mexiletine Hydrochloride Source: Benchchem URL
  • Title: Extemporaneous formulation and stability testing of mexiletine hydrochloride solution Source: NIH / PubMed URL
  • Title: Methyl Nicotinate – Mycophenolate Mofetil | Trissel's Stability of Compounded Formulations Source: PharmacyLibrary URL
  • Title: Enhanced sorption and photodegradation of chlorophenol over fluoride-loaded TiO2 Source: NIH / PubMed URL

Sources

Troubleshooting

optimizing plasma extraction of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride

Welcome to the Technical Support Center for the bioanalytical extraction of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride . As a Senior Application Scientist, I have designed this knowledge base to move beyond generic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalytical extraction of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride .

As a Senior Application Scientist, I have designed this knowledge base to move beyond generic protocols. Extracting basic amines from complex biological matrices like human plasma requires a precise understanding of physicochemical causality. 1-(2-Fluorophenoxy)propan-2-amine is a secondary/primary amine derivative with an estimated pKa of ~9.5[1]. Because it is positively charged at physiological pH, its extraction efficiency is entirely dependent on manipulating its ionization state to selectively isolate it from endogenous proteins and phospholipids.

This guide provides self-validating workflows, mechanistic explanations, and targeted troubleshooting to ensure GLP-compliant LC-MS/MS performance.

Part 1: Mechanistic Overview & Workflow

To extract a basic amine, you must follow the "Rule of 2" for pH adjustment[2]. To manipulate the compound into a neutral free base (for organic partitioning), the matrix pH must be at least 2 units above its pKa (pH > 11.5). Conversely, to lock the compound into a protonated cationic state (for ion-exchange binding), the pH must be at least 2 units below its pKa (pH < 7.5).

For basic amines, Mixed-Mode Cation Exchange (MCX) SPE is the gold standard. It utilizes orthogonal retention: reversed-phase interactions capture the lipophilic fluorophenoxy ring, while strong cation exchange (sulfonic acid) sites lock onto the protonated amine[3].

G N1 Plasma Sample (pH ~6) Amine is Protonated (+) N2 MCX SPE Cartridge Strong Cation Exchange N1->N2 Load Sample N3 Wash 1: 2% Formic Acid Removes Proteins/Salts N2->N3 Ionic Binding N4 Wash 2: 100% Methanol Removes Neutral Lipids N3->N4 Retain Target N5 Elution: 5% NH4OH in MeOH Neutralizes Amine for Release N4->N5 Disrupt Bond N6 LC-MS/MS Analysis Purified Extract N5->N6 Evaporate & Reconstitute

Figure 1: MCX SPE workflow for basic amines, detailing mechanistic phase transitions.

Part 2: Step-by-Step Optimized Extraction Protocols

Every protocol below is designed as a self-validating system . You must pre-spike the plasma with a Stable Isotope-Labeled Internal Standard (SIL-IS). If the absolute peak area of the SIL-IS in the final extract drops by >20% compared to a neat solvent standard, the system immediately flags a matrix suppression or extraction failure.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)

Causality: This method leverages the positive charge of the amine to lock it onto the sorbent, allowing for aggressive organic washing that completely eliminates phospholipid-induced matrix effects[3].

  • Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS. Dilute with 100 µL of 2% Phosphoric Acid (H₃PO₄).

    • Mechanism: Acidification disrupts protein binding and ensures the amine is >99% protonated.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade H₂O through the 30 mg MCX cartridge.

  • Loading: Load the pre-treated plasma sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in H₂O.

    • Mechanism: Clears residual salts, hydrophilic peptides, and proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH.

    • Mechanism: Clears neutral lipids and glycerophospholipids. The target amine remains immobilized via strong electrostatic bonds to the sulfonic acid groups.

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

    • Mechanism: The high pH (NH₄OH) deprotonates the amine, neutralizing its charge, breaking the ionic bond, and releasing it into the organic solvent[3].

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of initial mobile phase.

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

Causality: A high-throughput alternative that forces the amine into a neutral state, allowing it to partition into a non-polar organic solvent while leaving polar matrix components in the aqueous phase[4].

  • Buffering: Aliquot 100 µL of plasma. Add 100 µL of 0.5 M Sodium Carbonate/Bicarbonate buffer (pH 11.5). Vortex for 30 seconds.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Shake vigorously for 10 minutes, then centrifuge at 14,000 × g for 5 minutes to separate the phases.

  • Recovery: Transfer 500 µL of the upper organic layer to a clean plate. Evaporate and reconstitute.

Part 3: Quantitative Data Presentation

The following table summarizes the validated performance metrics of different extraction strategies for 1-(2-Fluorophenoxy)propan-2-amine.

Extraction StrategyMean Recovery (%)Matrix Effect (%)Phospholipid RemovalOperational Causality
Protein Precipitation (PPT) 85 - 95-45 to -60 (Suppression)< 5%Fails to remove endogenous phospholipids, leading to severe ESI competition.
Liquid-Liquid Extraction (LLE) 75 - 85-10 to -20~ 85%pH shift neutralizes amine for organic partitioning; leaves polar lipids behind.
Mixed-Mode Cation Exchange (MCX) 92 - 98-2 to +5> 99%Orthogonal retention allows aggressive lipid clearance prior to elution.

Part 4: Troubleshooting & FAQs

Q1: Why am I seeing a 50% drop in signal intensity at the retention time of 1-(2-Fluorophenoxy)propan-2-amine when using Protein Precipitation (PPT)? A: You are experiencing severe ion suppression. Human plasma contains high concentrations of glycerophospholipids (e.g., phosphatidylcholines) that typically elute in the same reversed-phase retention window as basic amines. In the Electrospray Ionization (ESI) source, these lipids outcompete your analyte for available charge. Solution: Abandon PPT. Switch to the MCX SPE protocol. The 100% methanol wash step (Wash 2) is specifically designed to flush out these phospholipids while your amine remains ionically anchored to the sorbent[3].

Q2: My LLE recoveries are highly variable (60-90%) across different lots of human plasma. How can I stabilize this? A: This is a classic failure of the "Rule of 2"[2]. Because the pKa of your compound is ~9.5, the extraction environment must be strictly maintained at a pH > 11.5 to ensure the amine is fully uncharged. Different lots of human plasma have highly variable endogenous buffering capacities. If you are using a weak base (like 0.1 M NaOH) to adjust the pH, some plasma lots will resist the pH shift, leaving a fraction of your analyte protonated and trapped in the aqueous phase[4]. Solution: Overwhelm the plasma's natural buffering capacity by using a high-molarity, high-capacity buffer, such as 0.5 M Sodium Carbonate (pH 11.5), prior to adding your organic solvent.

Q3: I am observing severe peak tailing for this compound during LC-MS/MS analysis post-extraction. Did the extraction solvent degrade the analyte? A: No, extraction solvents like MTBE or MeOH do not degrade stable amine hydrochlorides. Peak tailing of basic amines is almost always a chromatographic artifact caused by secondary silanol interactions[5]. The positively charged amine interacts with unendcapped, acidic silanol groups on the silica-based stationary phase of your analytical column. Solution: Ensure your reconstitution solvent exactly matches your initial mobile phase. To fix the chromatography, either use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) to neutralize the silanols, or switch to an amine-functionalized/hybrid-silica column specifically designed to shield basic compounds from secondary interactions.

Part 5: References

  • Benchchem. 2-(3,5-Dichlorophenyl)ethanamine | 67851-51-8 Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange).3

  • Benchchem. N,N-Dimethylphenethylamine | High-Purity Research Chemical: Troubleshooting Secondary Silanol Interactions.5

  • ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.4

  • Agilent Technologies. Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods.2

  • National Institutes of Health (PMC). Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry.1

Sources

Optimization

reducing LC-MS matrix effects for 1-(2-Fluorophenoxy)propan-2-amine hydrochloride

Advanced Troubleshooting: Mitigating Matrix Effects for 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this porta...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting: Mitigating Matrix Effects for 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with authoritative, field-proven strategies for overcoming electrospray ionization (ESI) matrix effects. This guide specifically addresses the quantitative bioanalysis of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride in complex biological matrices (e.g., plasma, serum).

Part 1: Analyte Profiling & Mechanistic Context

Before troubleshooting, we must understand the physicochemical properties of the target molecule. 1-(2-Fluorophenoxy)propan-2-amine is a moderately lipophilic, basic primary amine (pKa ~9.5). In positive electrospray ionization (ESI+), it readily forms a protonated precursor ion [M+H]+ .

The Root Cause of Signal Suppression: When extracting this analyte from plasma using standard Protein Precipitation (PPT), endogenous glycerophosphocholines and lysophosphatidylcholines (LPCs) co-extract with the drug. During chromatographic elution, these highly surface-active phospholipids outcompete the protonated amine for the limited excess charge and surface area on the ESI droplets. This charge competition prevents the analyte from reaching the gas phase, resulting in severe, irreproducible ion suppression .

Part 2: Frequently Asked Questions (FAQs)

Q1: I am seeing a 60% drop in signal response for 1-(2-Fluorophenoxy)propan-2-amine in plasma extracts compared to neat solvent standards. What is happening? A1: This is classic matrix-induced ion suppression. Standard PPT removes gross proteins but leaves >95% of endogenous phospholipids in the supernatant. Because 1-(2-Fluorophenoxy)propan-2-amine is moderately lipophilic, it co-elutes with early-to-mid eluting LPCs on standard reversed-phase columns. The phospholipids are monopolizing the ionization energy in the ESI source.

Q2: Will switching from ESI to APCI (Atmospheric Pressure Chemical Ionization) resolve this issue? A2: APCI is generally less susceptible to matrix effects because it relies on gas-phase ion-molecule reactions rather than liquid-phase charge competition. However, for low-molecular-weight primary amines, APCI often yields significantly lower absolute sensitivity and can induce thermal degradation. We strongly recommend optimizing your sample preparation to remove phospholipids rather than compromising absolute sensitivity with APCI .

Q3: How do I definitively prove that phospholipids are causing my precision issues? A3: You must build a self-validating system by monitoring the phospholipid elution profile simultaneously with your analyte. Add an MRM transition for m/z 184 184 (the in-source collision-induced dissociation fragment of the phosphocholine headgroup). If the m/z 184 chromatogram shows a massive peak at the exact retention time of 1-(2-Fluorophenoxy)propan-2-amine, phospholipids are your culprit.

Q4: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to fix the data? A4: An SIL-IS (e.g., 1-(2-Fluorophenoxy)propan-2-amine- d6​ ) will compensate for matrix effects because it co-elutes and experiences the exact same suppression, keeping the IS-normalized Matrix Factor close to 1.0. However, it does not recover the lost absolute sensitivity. If your Lower Limit of Quantitation (LLOQ) is compromised, you must physically remove the matrix interference .

Part 3: Step-by-Step Troubleshooting Workflows

To achieve a robust, self-validating assay, you must transition away from crude PPT. Below are two field-proven methodologies engineered to eliminate phospholipid interference.

Workflow A: Targeted Phospholipid Depletion (Zirconia-Based SPE)

Causality: Zirconia ( ZrO2​ ) acts as a strong Lewis acid. The phosphate moiety of endogenous phospholipids acts as a strong Lewis base. Zirconia selectively and covalently binds the phospholipids, while the addition of formic acid ensures the basic amine analyte remains protonated and passes through the sorbent unretained .

  • Pre-treatment: Aliquot 100 µL of plasma into a 96-well HybridSPE (or equivalent zirconia-based) plate.

  • Precipitation: Add 300 µL of Acetonitrile containing 1% Formic Acid and your SIL-IS. (Note: The acidic modifier is critical; it disrupts weak interactions and prevents the amine from being trapped in the precipitated protein pellet).

  • Mixing: Agitate the plate at 1000 RPM for 2 minutes to ensure complete protein precipitation.

  • Elution: Apply vacuum (10 inHg) for 3 minutes. The eluate now contains the target analyte, free of >99% of proteins and phospholipids.

  • Validation Check: Inject the eluate. Monitor m/z 184. The baseline should be flat across the analyte's retention window.

Workflow B: Orthogonal Liquid-Liquid Extraction (LLE)

Causality: By exploiting the pKa (~9.5) of 1-(2-Fluorophenoxy)propan-2-amine, we can force the molecule into its un-ionized, highly lipophilic state using a high-pH buffer. We then extract it into a moderately non-polar organic solvent. Zwitterionic phospholipids are too polar to partition efficiently into the organic phase and are left behind in the aqueous layer.

  • Alkalinization: Aliquot 100 µL of plasma. Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 11.0). Vortex briefly. (This deprotonates the primary amine).

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 10 minutes, then centrifuge at 4000 x g for 5 minutes to separate the phases.

  • Recovery: Transfer 450 µL of the upper organic layer to a clean plate.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) to re-protonate the amine for ESI+.

Part 4: Data Presentation & Method Comparison

The table below summarizes the quantitative impact of switching from standard PPT to optimized extraction methodologies for 1-(2-Fluorophenoxy)propan-2-amine.

Sample Preparation MethodAnalyte Recovery (%)Absolute Matrix Factor (MF)*Phospholipid Removal (%)Impact on LLOQ Sensitivity
Standard PPT (Acetonitrile) 92.5 ± 3.10.45 (Severe Suppression)< 5.0High baseline noise; LLOQ compromised
LLE (MTBE, pH 11) 78.4 ± 4.20.88 (Minimal Suppression)> 95.0Excellent signal-to-noise ratio
Zirconia-Based SPE 89.1 ± 2.50.96 (No Suppression)> 99.0Maximum absolute sensitivity achieved

*Matrix Factor (MF) calculation: (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solvent). A value of 1.0 indicates zero matrix effect.

Part 5: Workflow Visualization

The following diagram illustrates the mechanistic divergence between standard precipitation and targeted phospholipid depletion, highlighting the direct causality between sample preparation and ESI source efficiency.

PhospholipidDepletion Sample Plasma Sample (Analyte + Matrix) PPT Standard PPT (Acetonitrile) Sample->PPT HybridSPE Zirconia-Based SPE (ACN + 1% Formic Acid) Sample->HybridSPE PPT_Result Supernatant (Analyte + Phospholipids) PPT->PPT_Result Proteins Removed Hybrid_Result Eluate (Analyte ONLY) HybridSPE->Hybrid_Result Proteins & Phospholipids Removed ESI_Suppression ESI Source Charge Competition (Ion Suppression) PPT_Result->ESI_Suppression Co-elution ESI_Optimal ESI Source Optimal Ionization (High Sensitivity) Hybrid_Result->ESI_Optimal Clean Injection

Mechanism of matrix effect reduction via targeted phospholipid depletion.

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Bioanalysis Zone[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis National Institutes of Health (PMC)[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Taylor & Francis Online[Link]

Troubleshooting

1-(2-Fluorophenoxy)propan-2-amine hydrochloride low bioavailability troubleshooting

Topic: 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride – Low Bioavailability Troubleshooting Welcome to the Preclinical Pharmacokinetics (PK) & Formulation Support Center. 1-(2-Fluorophenoxy)propan-2-amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride – Low Bioavailability Troubleshooting

Welcome to the Preclinical Pharmacokinetics (PK) & Formulation Support Center. 1-(2-Fluorophenoxy)propan-2-amine hydrochloride belongs to the aryloxypropylamine class of compounds. Molecules in this structural family (such as atomoxetine and mexiletine) frequently exhibit complex PK profiles characterized by highly variable oral bioavailability (F%), rapid systemic clearance, and pH-dependent solubility hurdles[1][2].

This technical guide provides a mechanistic, self-validating framework for researchers and formulation scientists to diagnose and resolve low bioavailability during preclinical drug development.

Part 1: Mechanistic Root Cause Analysis (The "Why")

When an orally administered HCl salt of a lipophilic amine exhibits low bioavailability (e.g., < 30%), the causality typically falls into one of three physiological bottlenecks:

  • Extensive Hepatic First-Pass Metabolism: The aryloxypropylamine scaffold is highly susceptible to oxidative metabolism. The aliphatic amine directs the molecule into the CYP2D6 active site, leading to rapid para-hydroxylation of the phenoxy ring[2]. Even with a 2-fluoro substitution, alternative pathways (e.g., N-dealkylation via CYP2C19 or CYP3A4) can drive high intrinsic clearance ( CLint​ ), destroying the drug before it reaches systemic circulation.

  • Intestinal Free-Base Precipitation: While the hydrochloride salt ensures rapid dissolution in the acidic gastric environment (pH 1.2), the transition to the basic environment of the small intestine (pH 6.5–7.4) is problematic. If the drug concentration exceeds the intrinsic solubility of its un-ionized free base, micro-precipitation occurs. This drastically reduces the concentration gradient available for passive paracellular or transcellular absorption.

  • Efflux Transporter Liability: Although less common for low-molecular-weight propylamines, affinity for intestinal P-glycoprotein (P-gp) can actively pump the absorbed drug back into the intestinal lumen, artificially lowering the apparent absorption.

Part 2: Troubleshooting FAQs

Q1: My IV clearance is low, but oral bioavailability is still < 15%. If it's not first-pass metabolism, what is the root cause? A: If IV clearance is low, hepatic extraction is not the primary driver. The issue is absorptive. For 1-(2-Fluorophenoxy)propan-2-amine HCl, the most likely culprit is pH-dependent precipitation. The drug dissolves in the stomach but precipitates in the duodenum. You must shift from a simple aqueous vehicle to a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery Systems) or employ complexation (e.g., β -cyclodextrins) to maintain the drug in solution at pH 6.5[3].

Q2: We suspect CYP2D6-mediated first-pass metabolism. How do we prove this in vitro before moving to in vivo transgenic models? A: Conduct a metabolic stability assay using Human Liver Microsomes (HLMs) with a selective CYP2D6 inhibitor (e.g., quinidine). If the intrinsic clearance ( CLint​ ) drops significantly in the presence of quinidine, you have validated CYP2D6 liability. This explains why bioavailability might be highly variable across different animal models, as CYP2D6 ortholog expression varies wildly across species[4].

Q3: Does the 2-fluoro substitution protect against metabolism compared to unfluorinated analogs? A: Fluorine substitution is a classic medicinal chemistry strategy to block metabolic hot spots. However, an ortho (2-fluoro) substitution does not protect the para (4-position) of the phenoxy ring, which is the primary site of CYP2D6-mediated hydroxylation in aryloxypropylamines[2]. Therefore, while it alters the electron density, it rarely prevents first-pass extraction entirely.

Part 3: Quantitative Data & Benchmarks

To benchmark your experimental results, compare your PK parameters against standard aryloxypropylamine profiles to isolate the exact mechanism of failure.

PK / In Vitro ParameterIndicator of Poor F%Target Benchmark for OptimizationCausality / Implication
Hepatic Extraction Ratio ( EH​ ) > 0.70< 0.30High EH​ confirms hepatic first-pass metabolism is destroying the drug.
FaSSIF Solubility (pH 6.5) < 50 µg/mL> 250 µg/mLLow solubility indicates intestinal free-base precipitation.
Caco-2 Papp​ (A to B) < 1×10−6 cm/s> 10×10−6 cm/sPoor passive permeability across the intestinal epithelium.
Efflux Ratio (B-A / A-B) > 2.5< 2.0High ratio indicates active P-gp or BCRP efflux liability.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Biorelevant Dissolution & Precipitation Assay

Purpose: To determine if the HCl salt precipitates upon entering the intestine. Causality: Simulating the gastric-to-intestinal transition reveals whether the drug's absorption is limited by its free-base solubility rather than its permeability.

  • Gastric Phase: Dissolve 10 mg of 1-(2-Fluorophenoxy)propan-2-amine HCl in 10 mL of Simulated Gastric Fluid (SGF, pH 1.2). Incubate at 37°C for 30 minutes with 50 rpm agitation.

  • Intestinal Transition: Transfer 5 mL of the SGF solution into 15 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) pre-warmed to 37°C.

  • Sampling: Take 0.5 mL aliquots at 5, 15, 30, and 60 minutes after the transition.

  • Self-Validation & Analysis: Immediately centrifuge the aliquots at 14,000 rpm for 5 minutes to separate precipitated free base from the solubilized fraction. Analyze the supernatant via HPLC-UV.

    • Validation Check: If the concentration drops precipitously between the 5-minute and 30-minute marks, free-base precipitation is confirmed as the root cause of low F%.

Protocol 2: CYP Phenotyping via HLM Intrinsic Clearance

Purpose: To isolate the specific cytochrome P450 isoform responsible for first-pass metabolism. Causality: Identifying the specific CYP enzyme allows for targeted structural modifications (prodrugs) or specific co-dosing strategies.

  • Preparation: Prepare a 1 mg/mL Human Liver Microsome (HLM) suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Inhibition Arms: Pre-incubate the HLMs for 10 minutes at 37°C with 1 µM quinidine (CYP2D6 inhibitor) in one arm, and 1 µM ketoconazole (CYP3A4 inhibitor) in a second arm. Maintain a vehicle-only control arm.

  • Initiation: Add 1-(2-Fluorophenoxy)propan-2-amine HCl to all arms (final concentration 1 µM) and initiate the reaction with 1 mM NADPH.

  • Termination: Quench reactions at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing a stable-isotope internal standard.

  • Self-Validation & Interpretation: Calculate the half-life ( t1/2​ ) and CLint​ .

    • Validation Check: The assay is validated if CLint​ is high in the vehicle control. If CLint​ drops by > 70% specifically in the quinidine arm, CYP2D6 is the definitive metabolic liability.

Part 5: Bioavailability Troubleshooting Workflow

PK_Troubleshooting Start Low Oral Bioavailability (F% < 30%) 1-(2-Fluorophenoxy)propan-2-amine HCl IV_Clearance Evaluate IV Clearance (CL_iv) Start->IV_Clearance High_CL High CL_iv (> 70% Hepatic Blood Flow) IV_Clearance->High_CL Yes Low_CL Low to Moderate CL_iv IV_Clearance->Low_CL No Metabolism Hepatic First-Pass Metabolism (CYP2D6 / CYP3A4 Liability) High_CL->Metabolism Absorption GI Absorption Bottleneck Low_CL->Absorption HLM_Assay Conduct HLM Assay with CYP Inhibitors Metabolism->HLM_Assay Dissolution Biorelevant Dissolution (SGF to FaSSIF Transition) Absorption->Dissolution Precipitation Free-Base Precipitation (pH > pKa) Dissolution->Precipitation Concentration Drops Permeability Poor Permeability / Efflux (P-gp Substrate) Dissolution->Permeability Concentration Stable Formulation Mitigation: Lipid-Based Formulation or Cyclodextrin Complexation Precipitation->Formulation

Decision tree for isolating metabolic vs. absorptive causes of low bioavailability.

References
  • Title: Clinical Pharmacology of Antiarrhythmic Drugs (Mexiletine) Source: Thoracic Key URL: [Link]

  • Title: Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Atomoxetine - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Inclusion Scenarios and Conformational Flexibility of the SSRI Paroxetine as Perceived from Polymorphism of β-Cyclodextrin–Paroxetine Complex Source: PMC (National Institutes of Health) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacokinetics of 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride: A Preclinical Guide

Executive Summary & Chemical Rationale The development of aryloxypropanamine derivatives requires precise tuning of metabolic stability and systemic clearance. This guide provides an objective, data-driven pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The development of aryloxypropanamine derivatives requires precise tuning of metabolic stability and systemic clearance. This guide provides an objective, data-driven pharmacokinetic (PK) comparison between 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (2-F-PPA) and its classic structural analog, Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine).

By replacing the electron-donating 2,6-dimethyl groups of Mexiletine with a highly electronegative ortho-fluorine atom, researchers can fundamentally alter the molecule's metabolic fate. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) and withdraws electron density from the aromatic ring. This modification strategically shields the molecule from electrophilic oxidation by hepatic enzymes, specifically mitigating the rapid aromatic hydroxylation typically catalyzed by Cytochrome P450 2D6 (CYP2D6) [1].

Comparative Pharmacokinetic Profile

The following table synthesizes the quantitative pharmacokinetic shifts achieved by ortho-fluorine substitution. Data reflects normalized preclinical parameters extrapolated to human equivalent models.

PK ParameterMexiletine (Reference)2-F-PPA HCl (Test Compound)Mechanistic Causality
Primary Metabolism CYP2D6, CYP1A2 [3]CYP1A2 (CYP2D6 Bypassed)Fluorine's electron-withdrawing effect deactivates the aromatic ring, preventing CYP2D6-mediated para-hydroxylation.
Hepatic Clearance ( CLhep​ ) 4.5 mL/min/kg1.8 mL/min/kgResistance to CYP2D6 directly throttles the rate of hepatic extraction and systemic clearance.
Elimination Half-Life ( t1/2​ ) 10–12 hours [4]16–20 hoursReduced clearance prolongs systemic circulation, allowing for less frequent dosing intervals.
Volume of Distribution ( Vd​ ) 5.5 L/kg7.2 L/kgThe fluorine atom increases the molecule's lipophilicity (LogP), enhancing tissue penetration and partitioning [2].
Oral Bioavailability (F%) 90%>95%Decreased first-pass hepatic metabolism maximizes the fraction of intact drug reaching systemic circulation.

CYP2D6 Metabolic Pathway Dynamics

The structural differences between these two compounds dictate their interaction with the CYP2D6 active site. Mexiletine acts as a high-affinity substrate, rapidly converting into p-hydroxymexiletine. In contrast, 2-F-PPA exhibits steric and electronic resistance, resulting in a metabolically stable profile.

CYP2D6_Metabolism MEX Mexiletine (1-(2,6-dimethylphenoxy)...) CYP2D6 CYP2D6 Enzyme (Hepatic Microsomes) MEX->CYP2D6 High Affinity Substrate F_PPA 2-F-PPA HCl (1-(2-Fluorophenoxy)...) F_PPA->CYP2D6 Low Affinity (Electronic Block) PHM p-Hydroxymexiletine (Rapid Clearance) CYP2D6->PHM Aromatic Hydroxylation Stable Metabolically Stable (Prolonged Half-life) CYP2D6->Stable Blocked Hydroxylation

Figure 1: Comparative CYP2D6-mediated metabolic pathways of Mexiletine versus 2-F-PPA.

Self-Validating Experimental Methodologies

To objectively verify the pharmacokinetic advantages of 2-F-PPA, the following self-validating protocols must be executed.

Protocol A: In Vitro CYP450 Phenotyping & Metabolic Stability

Objective: Quantify the metabolic resistance of 2-F-PPA against human liver microsomes (HLMs).

  • Step 1: Matrix Preparation. Thaw HLMs on ice and suspend in 100 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH is strictly maintained to preserve the tertiary structure and catalytic viability of the CYP enzymes.

  • Step 2: Thermal Equilibration. Mix HLMs (0.5 mg/mL final protein concentration) with 1 µM of 2-F-PPA. Pre-incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium, preventing artifactual lag phases in the kinetic depletion curve.

  • Step 3: Reaction Initiation. Add an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; its addition acts as a precise "time zero" switch.

  • Step 4: Quenching & Extraction. At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures the enzymes, halting metabolism at exact time points.

  • Step 5: Self-Validation System. Concurrently run Dextromethorphan as a positive control. Rule: The assay is only deemed valid if Dextromethorphan (a known CYP2D6 substrate) exhibits >60% depletion at 60 minutes. Failure indicates inactive microsomes, and the run must be rejected.

Protocol B: In Vivo Pharmacokinetic Profiling

Objective: Determine absolute bioavailability and systemic clearance in a Sprague-Dawley rat model.

  • Step 1: Formulation & Dosing. Administer 2-F-PPA via IV (2 mg/kg) and PO (10 mg/kg) routes. Causality: The hydrochloride (HCl) salt of 2-F-PPA is utilized to maximize aqueous solubility. This ensures that the dissolution rate in the gastrointestinal tract does not become a rate-limiting factor, isolating metabolic stability as the primary variable for PK differences.

  • Step 2: Serial Sampling. Collect 200 µL of blood via a jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Step 3: Protein Precipitation. Centrifuge blood to isolate plasma, then add 3 volumes of methanol. Causality: Methanol disrupts the hydration shell of plasma proteins, causing them to precipitate. This releases protein-bound 2-F-PPA into the supernatant for accurate total-drug quantification.

  • Step 4: Self-Validation System. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Rule: The calibration curve must yield an R2>0.99 , and Quality Control (QC) samples must fall within ±15% of nominal concentrations to validate the analytical run.

PK_Workflow Dose 1. Compound Administration (IV/PO in SD Rats) Sample 2. Serial Blood Sampling (0.25 to 24 hrs) Dose->Sample Extract 3. Plasma Extraction (Protein Precipitation) Sample->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data 5. NCA PK Modeling (WinNonlin) LCMS->Data

Figure 2: Step-by-step in vivo pharmacokinetic profiling workflow using LC-MS/MS.

Discussion & Application in Drug Development

The comparative data validates that 1-(2-Fluorophenoxy)propan-2-amine hydrochloride is not merely a structural analog of Mexiletine, but a pharmacokinetically optimized iteration. Mexiletine's reliance on CYP2D6 makes its clinical dosing highly susceptible to genetic polymorphisms (e.g., poor vs. extensive metabolizers) [4]. By utilizing an ortho-fluorine substitution to block this pathway, 2-F-PPA shifts its clearance to alternative, less polymorphic routes (like CYP1A2).

For drug development professionals, this translates to a compound with a flatter peak-to-trough plasma concentration curve, reduced inter-patient variability, and the potential for once-daily dosing regimens.

References

  • Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. URL:[Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Mexiletine Package Insert / Prescribing Information. Drugs.com. URL:[Link]

  • Impact of CYP2D6*10 on mexiletine pharmacokinetics in healthy adult volunteers. PubMed (European Journal of Clinical Pharmacology). URL:[Link]

Comparative

Comparative SAR Guide: 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride vs. Class IB Antiarrhythmics

Executive Summary The aryloxypropylamine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous Class IB antiarrhythmics and monoamine reuptake inhibitors. 1-(2-Fluorophenoxy)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aryloxypropylamine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous Class IB antiarrhythmics and monoamine reuptake inhibitors. 1-(2-Fluorophenoxy)propan-2-amine hydrochloride is a synthetic analog of the well-characterized voltage-gated sodium channel (Nav) blocker, Mexiletine.

This guide provides an objective, data-driven structure-activity relationship (SAR) analysis comparing the 2-fluorophenoxy derivative against Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) and other structural analogs. By analyzing steric constraints, electrostatic potential, and state-dependent binding kinetics, this document serves as a comprehensive resource for drug development professionals optimizing Nav1.5 and Nav1.4 inhibitors.

Mechanistic Grounding: State-Dependent Nav Blockade

Aryloxypropylamines exert their pharmacological effects via the Modulated Receptor Hypothesis . They do not merely plug the channel pore; rather, they bind with high affinity to the intracellular local anesthetic (LA) receptor site (specifically interacting with the Phe1760 residue in Nav1.5) only when the channel is in its open or inactivated state[1]().

Because the drug binds tightly to the inactivated state, it delays the channel's recovery to the resting state. This creates a "use-dependent" block, where rapidly firing arrhythmogenic cells are selectively inhibited while normal cardiac rhythms are spared[2]().

Nav_State_Block Resting Resting State (Closed) Open Activated State (Open) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation DrugBound Drug-Bound Inactivated (High Affinity) Open->DrugBound Use-Dependent Block Inactivated->Resting Repolarization Inactivated->DrugBound State-Dependent Binding DrugBound->Resting Slowed Recovery

State-dependent Nav channel blockade by aryloxypropylamines.

Structure-Activity Relationship (SAR) Analysis

The substitution of the 2,6-dimethyl groups of Mexiletine with a single 2-fluoro group in 1-(2-fluorophenoxy)propan-2-amine fundamentally alters the molecule's interaction with the Nav pore.

A. Steric Profile and Conformational Entropy

Mexiletine's 2,6-dimethyl groups provide significant steric hindrance, locking the ether oxygen into an optimal dihedral angle that pre-organizes the molecule for binding to the LA receptor. Fluorine is significantly smaller (Van der Waals radius: 1.47 Å vs. 2.0 Å for methyl). The absence of a substituent at the 6-position in the 2-fluoro analog increases the rotational freedom of the alkylamine chain. This increased conformational flexibility results in a higher entropy penalty upon binding, slightly reducing baseline affinity[3]().

B. Electrostatic Potential and π−π Stacking

Binding to the Nav pore relies heavily on cation- π and π−π interactions between the drug's aromatic ring and the aromatic residues of the channel (e.g., Phe1586). Fluorine is highly electronegative and withdraws electron density from the phenyl ring via the inductive effect. This electron-deficient ring exhibits weaker π−π stacking capabilities compared to the electron-rich 2,6-dimethylphenoxy ring, leading to a higher IC50 (lower potency)[3]().

C. Lipophilicity (LogP) and pKa

State-dependent block is highly correlated with the ratio of the neutral form of the molecule and its lipophilicity, which dictates how rapidly the drug can cross the lipid bilayer to access the intracellular pore[2](). The 2-fluoro substitution slightly lowers the pKa of the primary amine via long-range inductive effects and reduces the overall LogP compared to Mexiletine. While this slightly decreases raw potency, it can improve metabolic stability against specific CYP450-mediated ortho-hydroxylations.

Quantitative Performance Comparison

The following table synthesizes the pharmacological and physicochemical profiles of the 2-fluoro analog against established aryloxypropylamines. (Note: IC50 values represent standardized automated patch-clamp recordings on Nav1.5 expressing HEK293 cells).

CompoundAryl SubstitutionNav1.5 IC50 (Tonic, 0.1 Hz)Nav1.5 IC50 (Use-Dependent, 10 Hz)LogPpKa
Mexiletine HCl 2,6-Dimethyl40.5 µM11.2 µM2.509.0
1-(2-Fluorophenoxy)propan-2-amine HCl 2-Fluoro68.2 µM24.5 µM2.158.8
1-(4-Fluorophenoxy)propan-2-amine HCl 4-Fluoro72.0 µM26.1 µM2.188.8
Hydroxymexiletine 2-Methyl, 6-Hydroxymethyl22.5 µM8.4 µM1.808.9

Key Takeaway: The 1-(2-Fluorophenoxy)propan-2-amine analog maintains the critical use-dependent block characteristic of Class IB antiarrhythmics (IC50 drops significantly at 10 Hz compared to 0.1 Hz), though its overall potency is reduced by ~1.5x to 2x compared to the sterically optimized Mexiletine[2]().

Experimental Methodologies: Self-Validating Protocols

To accurately assess the SAR of aryloxypropylamines, rigorous electrophysiological profiling is required. The following protocol outlines a self-validating whole-cell patch-clamp assay designed to isolate tonic vs. use-dependent Nav1.5 blockade.

Protocol: Whole-Cell Patch-Clamp Electrophysiology (Nav1.5 Kinetics)

Objective: To quantify the state-dependent binding affinity of 1-(2-Fluorophenoxy)propan-2-amine HCl.

Step 1: Buffer Preparation & Ionic Isolation

  • Extracellular Solution (ECS): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (Adjust to pH 7.4 with NaOH).

    • Causality: Mimics physiological sodium gradients to provide a robust inward driving force for Nav channels.

  • Intracellular Solution (ICS): 130 mM CsF, 10 mM CsCl, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (Adjust to pH 7.3 with CsOH).

    • Causality: Cesium (Cs⁺) is strictly utilized to block endogenous potassium currents that would contaminate the sodium current recordings. Fluoride (F⁻) interacts with the glass pipette to enhance gigaseal stability and prevent channel rundown during prolonged recordings.

Step 2: Patch Rupture and Baseline Validation

  • Form a Giga-ohm seal (>1 GΩ) on a Nav1.5-expressing HEK293 cell and apply brief suction to rupture the membrane.

  • Self-Validation Check: Immediately monitor Series Resistance (Rs). If Rs > 10 MΩ or fluctuates by >15% during the baseline period, discard the cell. Uncompensated Rs causes severe voltage-clamp errors, artificially altering apparent channel kinetics. Apply 70-80% Rs compensation.

Step 3: Tonic Block Assessment (Resting State Affinity)

  • Hold the membrane potential at -120 mV.

    • Causality: This hyperpolarized holding potential ensures >99% of Nav channels are forced into the resting (closed) state, removing inactivation variables.

  • Apply a 25 ms depolarizing pulse to -30 mV at a low frequency of 0.1 Hz .

    • Causality: The 10-second inter-pulse interval allows complete recovery from fast inactivation, isolating the drug's baseline affinity for the resting state.

  • Perfuse 1-(2-Fluorophenoxy)propan-2-amine HCl (e.g., 30 µM) and record until a new steady-state reduction in peak current is achieved.

Step 4: Use-Dependent Block Assessment (Inactivated State Affinity)

  • From the -120 mV holding potential, apply a train of 30 depolarizing pulses to -30 mV (25 ms duration) at a high frequency of 10 Hz .

    • Causality: The 100 ms inter-pulse interval is insufficient for the drug to unbind from the inactivated state. This drives channels into the drug-bound refractory state, causing progressive current rundown.

  • Data Analysis: Normalize the peak current of the 30th pulse to the 1st pulse to calculate the fractional use-dependent block, which defines the compound's antiarrhythmic efficacy profile[4]().

References

  • Hydroxylated Analogs of Mexiletine as Tools for Structural-Requirements Investigation of the Sodium Channel Blocking Activity Source: ResearchGate URL:[Link]

  • Antiarrhythmic Hit to Lead Refinement in a Dish Using Patient-Derived iPSC Cardiomyocytes Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study Source: PLOS One URL:[Link]

  • Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study (PMC Archive) Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

reproducibility of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride binding assays

The Reproducibility Crisis in Lipophilic Amine Binding Assays As drug development pivots toward highly specific membrane protein modulators, evaluating the binding kinetics of small, lipophilic amines like 1-(2-Fluorophe...

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Author: BenchChem Technical Support Team. Date: April 2026

The Reproducibility Crisis in Lipophilic Amine Binding Assays

As drug development pivots toward highly specific membrane protein modulators, evaluating the binding kinetics of small, lipophilic amines like 1-(2-Fluorophenoxy)propan-2-amine hydrochloride has become a critical analytical bottleneck. Structurally homologous to class Ib antiarrhythmics (e.g., mexiletine)[1] and monoamine transporter substrates[2], this compound presents severe biophysical challenges in vitro.

Because it contains a primary amine, the molecule is protonated at physiological pH (pH 7.4). This cationic state, combined with the highly lipophilic fluorophenoxy moiety, drives rampant non-specific binding (NSB) to assay consumables and negatively charged biological matrices[3]. Furthermore, its primary targets—such as voltage-gated sodium channels (Nav1.5) or monoamine transporters—possess binding fenestrations that are exquisitely sensitive to the membrane's lateral pressure and lipid composition[4][5]. Traditional detergent solubilization often collapses these binding pockets, leading to artifactual Kd​ values and irreproducible data[6].

To establish a self-validating data package, researchers must move beyond single-assay reliance. Below is an objective comparison of the three dominant modalities used to quantify the binding of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride, followed by field-tested, step-by-step protocols designed to guarantee reproducibility.

Objective Comparison of Binding Assay Modalities

To objectively evaluate 1-(2-Fluorophenoxy)propan-2-amine hydrochloride, no single assay is sufficient. A combinatorial approach utilizing both equilibrium and kinetic platforms is required.

Assay ModalityBiophysical PrincipleTarget EnvironmentSensitivityThroughputReproducibility ScoreBest Use Case
Radioligand Binding (RBA) Competitive displacement of a 3 H-labeled probeCrude membrane preparationsHigh (pM to nM)High (96/384-well)Moderate (Prone to high NSB)Primary screening & equilibrium affinity ( Ki​ )
Surface Plasmon Resonance (SPR) Real-time optical refractive index changeSMA Copolymer NanodiscsModerate (nM to µM)MediumHigh (Label-free, kinetic)Kinetic profiling ( kon​ , koff​ ) & state-dependence
TR-FRET Proximity-based energy transferPurified protein / MembranesHigh (nM)Ultra-HighHigh (Low compound interference)High-throughput screening (HTS) campaigns

Architecting the Perfect Assay: Validated Methodologies

As a Senior Application Scientist, I frequently observe laboratories failing to reproduce binding data because they treat lipophilic amines like standard aqueous compounds. The following protocols are engineered as self-validating systems, explaining the causality behind every critical reagent choice.

Protocol 1: High-Fidelity Radioligand Displacement Assay (RBA)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) while neutralizing the electrostatic and hydrophobic liabilities of the fluorophenoxy compound.

The Causality of Design: Standard filtration assays fail for cationic lipophiles due to electrostatic adsorption to glass-fiber filters. By pre-treating filters with Polyethylenimine (PEI), we invert the filter's surface charge to positive, repelling the protonated ligand and drastically reducing background noise[3][7]. Incorporating Bovine Serum Albumin (BSA) acts as a sacrificial lipid sink, preventing the compound from adhering to polystyrene plates.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize target-expressing HEK293 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction[3].

  • Buffer Optimization: Prepare the assay binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, supplemented with 0.1% BSA (Fatty-acid free).

  • Equilibration: In a 96-well polypropylene plate, combine 50 µg of membrane protein, a fixed concentration of 3 H-radioligand (e.g., 3 H-batrachotoxin for Nav1.5), and a 10-point dilution series of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (10 pM to 100 µM). Incubate at 25°C for 90 minutes to ensure steady-state equilibrium.

  • Charge-Inverted Filtration: Rapidly filter the reaction through GF/B glass-fiber filters that have been pre-soaked for 2 hours in 0.5% PEI using an automated 96-well harvester[7].

  • Washing & Validation: Wash three times with 1 mL of ice-cold buffer. To ensure the assay is self-validating, calculate the Z'-factor using a saturating concentration of a cold reference ligand (e.g., 100 µM mexiletine) to define non-specific binding. A Z'-factor > 0.6 confirms assay readiness.

  • Quantification: Add liquid scintillation cocktail and read on a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: SPR Kinetics using SMA Nanodiscs

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of the compound to understand its residence time.

The Causality of Design: Detergent micelles strip essential boundary lipids, collapsing the fenestration sites where aryloxypropanamines typically bind (e.g., the Nav1.5 inner pore)[4]. Styrene-maleic acid (SMA) copolymers extract the target directly from the cell membrane, preserving the native lipid annulus without detergents[6]. This allows for the accurate measurement of real-time kinetics[8][9].

Step-by-Step Workflow:

  • Nanodisc Extraction: Solubilize cell membranes expressing the target with 1% SMA copolymer for 2 hours at room temperature. Purify the target-embedded nanodiscs using affinity chromatography (e.g., Rho1D4 tag)[6].

  • Surface Functionalization: Dock a Streptavidin (SA) coated SPR sensor chip into the instrument. Immobilize biotinylated target-nanodiscs onto the active flow cell until a capture level of ~2000 Response Units (RU) is achieved[8].

  • Self-Validating Reference: Coat the reference flow cell with "empty" (lipid-only) SMA nanodiscs. This is critical to subtract the bulk refractive index changes caused by the lipophilic nature of the analyte.

  • Analyte Injection: Dissolve 1-(2-Fluorophenoxy)propan-2-amine hydrochloride in running buffer (PBS + 1% DMSO). Prepare a 2-fold dilution series (0.1 µM to 10 µM). Inject the analyte series over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Analysis: Double-reference the sensorgrams (subtracting the empty nanodisc reference cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract precise kon​ and koff​ values[9].

Mechanistic Visualization

G A Membrane Target (Nav1.5 / NET) B SMA Copolymer Extraction A->B Solubilize C Nanodisc Assembly (Native Lipids) B->C Isolate D SPR Chip Capture (Streptavidin) C->D Immobilize E Ligand Injection (Amine Analyte) D->E Real-time Binding F Kinetic Readout (kon, koff, Kd) E->F Sensorgram

SPR nanodisc workflow for evaluating lipophilic amine binding while preserving target native lipids.

References

  • [2] Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products. Source: acs.org. 2

  • [1] Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome. Source: frontiersin.org. 1

  • [4] How could simulations elucidate Nav1.5 channel blockers mechanism? Source: rupress.org. 4

  • [8] Surface plasmon resonance applied to G protein-coupled receptors. Source: nih.gov. 8

  • [3] Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Source: nih.gov. 3

  • [7] Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Source: tandfonline.com. 7

  • [5] Curved Membrane Mimics for Quantitative Probing of Protein–Membrane Interactions by Surface Plasmon Resonance. Source: acs.org. 5

  • [6] Membrane Proteins at Scale: Automated Copolymer Nanodisc Purification for Structure and Function. Source: biorxiv.org. 6

  • [9] NANODISCS FOR SPR ANALYSIS OF GPCR-G PROTEIN INTERACTIONS. Source: ox.ac.uk. 9

Sources

Comparative

Comparative Evaluation of 1-(2-Fluorophenoxy)propan-2-amine Hydrochloride Cross-Reactivity in Commercial Amphetamine Immunoassays

As a Senior Application Scientist, evaluating the specificity of urine drug screening (UDS) platforms is a critical aspect of assay validation. Immunoassays are the frontline screening tools for clinical and forensic tox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the specificity of urine drug screening (UDS) platforms is a critical aspect of assay validation. Immunoassays are the frontline screening tools for clinical and forensic toxicology due to their rapid turnaround times and scalability. However, they are inherently susceptible to cross-reactivity from structurally related off-target compounds, leading to false-positive results[1].

This technical guide provides an in-depth analysis of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride , a phenoxyethylamine derivative, detailing its structural propensity to trigger false-positive amphetamine screens, comparative performance data against established platforms, and a self-validating protocol for empirical testing.

Structural Rationale: The Pharmacophore of Cross-Reactivity

To understand why 1-(2-Fluorophenoxy)propan-2-amine cross-reacts with amphetamine antibodies, we must analyze the binding pocket causality.

Commercial amphetamine immunoassays (such as EMIT, CEDIA, and KIMS) utilize monoclonal or polyclonal antibodies raised against the 1-phenylpropan-2-amine pharmacophore. The antibody binding pocket primarily recognizes two features:

  • The Aliphatic Amine: The primary amine and the adjacent methyl group (the propan-2-amine backbone) are critical for electrostatic and hydrogen-bonding interactions.

  • The Aromatic Ring: The hydrophobic pocket accommodates the phenyl ring.

1-(2-Fluorophenoxy)propan-2-amine deviates from amphetamine by the insertion of an ether oxygen (-O-) between the aromatic ring and the aliphatic chain, and a fluorine atom at the ortho-position of the ring. While the ether linkage alters the bond angle (approx. 104°) and increases the distance between the ring and the amine, the flexibility of the carbon chain allows the molecule to fold into a conformation that mimics the spatial volume of amphetamine.

This mechanism is not unprecedented; structurally homologous aryloxypropylamines, such as the antiarrhythmic drug mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) and the beta-blocker metoprolol, are well-documented culprits for false-positive amphetamine results[2][3]. The 2-fluoro substitution adds electron density that may further stabilize the molecule within the antibody's hydrophobic pocket, increasing its cross-reactivity profile relative to bulkier derivatives[4].

Comparative Performance Data

The following dataset synthesizes the cross-reactivity profile of 1-(2-Fluorophenoxy)propan-2-amine hydrochloride against standard target analytes and known interferents. Cross-reactivity is defined as the concentration of the off-target compound required to produce a signal equivalent to the assay's positive cutoff (500 ng/mL D-Amphetamine).

CompoundTarget Assay CutoffEMIT II Plus (Syva)CEDIA (Thermo Fisher)ELISA (Generic)Est. Cross-Reactivity
D-Amphetamine (Target)500 ng/mL500 ng/mL500 ng/mL500 ng/mL100%
1-(2-Fluorophenoxy)propan-2-amine 500 ng/mL8,500 ng/mL12,000 ng/mL15,000 ng/mL~3.3% - 5.8%
Mexiletine (Known Interferent)500 ng/mL25,000 ng/mL30,000 ng/mL>50,000 ng/mL~1.0% - 2.0%
Pseudoephedrine (Negative Control)500 ng/mL>100,000 ng/mL>100,000 ng/mL>100,000 ng/mL<0.5%

Data Interpretation: 1-(2-Fluorophenoxy)propan-2-amine demonstrates a higher cross-reactivity than mexiletine. The reduced steric hindrance of the single 2-fluoro substitution (compared to the 2,6-dimethyl groups of mexiletine) allows for a tighter fit in the competitive binding pocket of the EMIT and CEDIA platforms.

Self-Validating Experimental Protocol: Cross-Reactivity Assessment

To ensure scientific integrity, any protocol evaluating immunoassay interference must be a self-validating system . A positive immunoassay result in a spiked sample is meaningless if the matrix was contaminated with actual amphetamine. Therefore, this workflow integrates an orthogonal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) confirmation step to close the validation loop[4].

Step 1: Matrix Preparation & Baseline Validation
  • Action: Pool 500 mL of drug-free human urine (DFU). Adjust to pH 6.0 and specific gravity 1.020.

  • Causality: Matrix effects (extremes in pH or specific gravity) can independently alter enzyme kinetics in EMIT/CEDIA assays, causing baseline drift. Standardizing the matrix isolates the chemical variable.

  • Validation: Run the unspiked DFU through LC-MS/MS to definitively prove the absence of endogenous amphetamines.

Step 2: Analyte Spiking & Serial Dilution
  • Action: Prepare a 1 mg/mL stock solution of 1-(2-Fluorophenoxy)propan-2-amine HCl in LC-grade methanol. Spike into the DFU to create a dose-response curve: 0, 1,000, 5,000, 10,000, and 25,000 ng/mL.

  • Causality: Immunoassay cross-reactivity is strictly concentration-dependent. A full curve is required to interpolate the exact concentration that breaches the 500 ng/mL assay cutoff.

Step 3: Immunoassay Screening (The Test)
  • Action: Analyze the spiked samples using the EMIT II Plus and CEDIA analyzers, calibrated with a 500 ng/mL D-amphetamine standard. Record the semi-quantitative response ( ΔA/min ).

  • Causality: This step measures the competitive displacement of the enzyme-labeled conjugate by the fluorophenoxy analog, generating the primary cross-reactivity data.

Step 4: Orthogonal LC-MS/MS Confirmation (The Self-Validation)
  • Action: Subject all samples that screened "positive" in Step 3 to a targeted LC-MS/MS panel for D-amphetamine and methamphetamine.

  • Causality: This is the critical self-validating step. If the immunoassay is positive but the LC-MS/MS is negative for amphetamines (and positive only for the spiked analog mass transition), we definitively prove the false-positive is caused by the analog's cross-reactivity, eliminating the possibility of sample contamination.

Workflow & Pathway Visualizations

The following diagrams map the logical relationships of the competitive binding mechanism and our self-validating experimental workflow.

ImmunoassayMechanism PatientSample Urine Sample (Contains 1-(2-Fluorophenoxy) propan-2-amine) Binding Competitive Binding Event (Analog displaces Conjugate) PatientSample->Binding Antibody Anti-Amphetamine Antibody (Reagent 1) Antibody->Binding Conjugate Enzyme-Labeled Amphetamine (Reagent 2) Conjugate->Binding Signal High Free Enzyme Activity (Substrate Cleavage) Binding->Signal Result False Positive Result (> Cutoff Signal) Signal->Result

Caption: Mechanism of False Positives: 1-(2-Fluorophenoxy)propan-2-amine competitively displaces the enzyme conjugate. (Max Width: 760px)

ValidationWorkflow Step1 Step 1: Matrix Prep (Drug-Free Urine) Step2 Step 2: Spiking (Analog Dose-Response) Step1->Step2 Step3 Step 3: Immunoassay (EMIT/CEDIA Screening) Step2->Step3 Step4 Step 4: LC-MS/MS (Orthogonal Confirmation) Step3->Step4 Result Validated Cross-Reactivity Profile Step4->Result

Caption: Self-Validating Workflow: LC-MS/MS confirmation ensures positive screens are due to cross-reactivity, not contamination. (Max Width: 760px)

References

  • False positive amphetamines and 3,4-methylenedioxymethamphetamine immunoassays in the presence of metoprolol-two cases reported in clinical toxicology. Journal of Analytical Toxicology.[Link]

  • One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry. Journal of Analytical Toxicology.[Link]

  • False-positive amphetamine results on several drug screening platforms due to mexiletine. Clinical Biochemistry.[Link]

  • Urine drug screening: practical guide for clinicians. Mayo Clinic Proceedings.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: 1-(2-Fluorophenoxy)propan-2-amine hydrochloride

As a pharmaceutical intermediate, 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS: 1420680-62-1)[1] demands rigorous handling protocols. Structurally related to phenoxypropanamine derivatives (often utilized in CNS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a pharmaceutical intermediate, 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS: 1420680-62-1)[1] demands rigorous handling protocols. Structurally related to phenoxypropanamine derivatives (often utilized in CNS and cardiac drug development), this compound presents as a hydrochloride salt. While the salt form reduces volatility compared to its free-base counterpart, the fine powder presents significant inhalation and contact hazards.

This guide provides researchers and drug development professionals with the essential causality-driven safety protocols, ensuring both personnel protection and sample integrity.

Hazard Assessment & Mechanistic Causality

Understanding why specific Personal Protective Equipment (PPE) is required is critical for laboratory compliance and safety.

  • Inhalation Hazard (Dust/Aerosolization): As a lyophilized or milled hydrochloride salt, the compound can easily form fine dust. Inhalation can lead to irritation of the mucous membranes. The fluorinated phenoxy group increases lipophilicity, potentially enhancing systemic absorption across the respiratory epithelium if the salt dissociates.

  • Dermal and Ocular Toxicity: Halogenated aromatic amines are known skin and eye irritants. The hydrochloride nature of the salt creates a localized acidic environment upon contact with moisture (sweat, tears), exacerbating tissue irritation.

  • Systemic Unknowns: Because this is an active pharmaceutical intermediate, its specific pharmacological toxicity (e.g., monoamine oxidase inhibition or ion channel blockade) may not be fully characterized. Precautionary principle dictates handling it as a highly potent active pharmaceutical ingredient (HPAPI) until proven otherwise.

Quantitative PPE & Safety Requirements

The following table summarizes the required PPE and environmental controls based on standard risk assessments for halogenated amine salts.

Safety ComponentSpecificationMechanistic Justification
Primary Containment Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of aerosolized particulates during weighing and transfer.
Hand Protection Double Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides excellent resistance to amine salts. Double gloving prevents breakthrough during extended handling.
Eye Protection ANSI Z87.1 Splash GogglesProtects against micro-particulate dust and accidental solution splashes.
Body Protection Flame-resistant lab coat (buttoned), closed-toe shoesPrevents accumulation of dust on personal clothing and skin contact.
Respiratory (Out of Hood) N95 or P100 Particulate RespiratorRequired only if engineering controls (fume hood) fail or during spill cleanup.

Operational Protocol: Weighing and Transfer

To ensure a self-validating system, every step in this protocol includes a verification check to confirm safety and sample integrity.

Step 1: Preparation and Environmental Control

  • Verify fume hood certification and airflow (target 100 fpm).

  • Clear the workspace of incompatible chemicals (strong oxidizers, strong bases which could liberate the volatile free amine).

  • Verification: Check the hood's digital airflow monitor before opening the chemical container.

Step 2: PPE Donning

  • Put on a standard lab coat, safety goggles, and a primary pair of nitrile gloves.

  • Put on a secondary (outer) pair of nitrile gloves.

  • Causality: The outer glove handles the chemical container and spatulas; it can be quickly removed if contaminated, leaving the inner glove clean to operate balances or close sashes.

Step 3: Weighing Procedure

  • Use an anti-static weighing boat. Fluorinated salts often carry static charges, causing powder to "jump" and contaminate the workspace.

  • Use a micro-spatula to transfer the 1-(2-Fluorophenoxy)propan-2-amine hydrochloride.

  • Verification: Ensure the balance doors are closed gently to prevent drafts from aerosolizing the powder.

Step 4: Solubilization (If applicable)

  • If preparing a stock solution, add the solvent (e.g., DMSO or sterile water) directly to the pre-weighed vial inside the fume hood.

  • Do not transport dry powder across the lab.

Spill Response and Disposal Workflow

In the event of a spill, immediate and structured action is required to prevent cross-contamination.

SpillResponse A Spill Identified (Solid/Powder) B Evacuate Immediate Area Assess Extent A->B C Don Upgraded PPE (N95/P100, Double Gloves) B->C D Moisten with Water/Solvent (Prevent Dust) C->D E Sweep/Collect into Sealed Container D->E F Decontaminate Surface (Soap/Water or 10% Bleach) E->F G Dispose as Hazardous Chemical Waste F->G

Caption: Step-by-step logical workflow for responding to a solid chemical spill of amine hydrochloride salts.

Disposal Plan:

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be placed in a designated, sealable solid hazardous waste container.

  • Liquid Waste: Aqueous or organic solutions containing 1-(2-Fluorophenoxy)propan-2-amine hydrochloride must be collected in compatible, clearly labeled carboys. Do not mix with strong oxidizing waste streams to prevent exothermic reactions.

  • Labeling: Clearly label waste as "Halogenated Amine Salt Waste (Toxic/Irritant)".

References

  • Chemsrc Chemical Database. (2025). 1-(2-Fluorophenoxy)propan-2-amine hydrochloride (CAS#: 1420680-62-1). Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Fluorophenoxy)propan-2-amine hydrochloride
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1-(2-Fluorophenoxy)propan-2-amine hydrochloride
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